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  • Product: Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
  • CAS: 350997-12-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate in Organic Solvents

Introduction Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. Thiophene-containing compounds are recognized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. Thiophene-containing compounds are recognized as privileged pharmacophores, appearing in numerous FDA-approved drugs.[1] The specific structural motifs of this compound—a thiophene core, an amino group, a methyl ester, and a fluorophenyl substituent—suggest its potential as a scaffold for developing novel therapeutic agents.

Understanding the solubility of a compound in various organic solvents is a cornerstone of successful drug development. It influences every stage of the process, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to both predict and experimentally determine the solubility profile of this and similar compounds.

Physicochemical Properties of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. The properties of methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₀FNO₂S[2]
Molecular Weight 251.28 g/mol [2]
CAS Number 350997-12-5[2]
Appearance Predicted to be a solid at room temperatureGeneral chemical principles

Theoretical Principles and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] For methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, several structural features will dictate its solubility in organic solvents:

  • Hydrogen Bonding: The presence of the primary amine (-NH₂) and the carbonyl group of the methyl ester allows the molecule to act as both a hydrogen bond donor and acceptor. This suggests a higher affinity for polar solvents capable of hydrogen bonding.

  • Polarity: The molecule possesses polar functional groups (amine, ester) and a relatively nonpolar aromatic core (fluorophenyl and thiophene rings). The overall polarity will be a balance of these features.

  • Aromaticity: The thiophene and fluorophenyl rings can participate in π-π stacking interactions, which may favor solubility in aromatic solvents.

Based on these principles, a qualitative prediction of the solubility of methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate in different classes of organic solvents can be made:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and ester groups of the compound. Therefore, moderate to good solubility is expected. A related compound, methyl 3-amino-4-methylthiophene-2-carboxylate, is known to be soluble in methanol.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO, Tetrahydrofuran - THF): These solvents are polar and can interact with the polar functionalities of the molecule but do not act as hydrogen bond donors. Good solubility is anticipated, particularly in highly polar solvents like DMSO. For many substituted phenylene-thiophene co-oligomers, solubilities of up to 40% by weight in tetrahydrofuran have been achieved.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the solubility in nonpolar solvents is expected to be low. However, the aromatic nature of toluene might provide some degree of solubility through π-π interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good solvents for a wide range of organic compounds. Moderate solubility is predicted.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are useful, experimental determination of solubility is crucial for accurate data. The shake-flask method is a widely accepted and robust technique for this purpose.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate to a series of vials, each containing a different organic solvent of interest. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is essential to visually confirm the presence of undissolved solid at the end of the equilibration period.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound should be prepared to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Diagram of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Incubate at constant temperature with agitation prep2->equil1 equil2 Ensure excess solid remains equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute aliquot sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3 result result quant3->result Report Solubility (mg/mL or mol/L)

Caption: Experimental workflow for solubility determination.

Data Interpretation and Factors Influencing Solubility

The experimentally determined solubility values should be compiled into a clear and organized table for easy comparison across different solvents.

Table for Reporting Experimental Solubility Data

Organic SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25
EthanolPolar Protic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
DMSOPolar Aprotic25
THFPolar Aprotic25
DichloromethaneChlorinated25
TolueneNonpolar (Aromatic)25
HexaneNonpolar (Aliphatic)25

It is crucial to consider other factors that can influence the measured solubility:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is therefore essential to control and report the temperature at which the solubility was determined.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will have the lowest solubility. It is good practice to characterize the solid form used in the solubility studies using techniques like X-ray powder diffraction (XRPD).

Conclusion

References

  • Shaik, M. B. (2026). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. International Journal of Pharmaceutical Sciences, 4(1), 2924-2952.
  • Nokia. (2007, September 18). Investigation of solubility-field effect mobility orthogonality in substituted phenylene-thiophene co-oligomers. Nokia Bell Labs.
  • PubChem. (n.d.). Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate.
  • TCI Chemicals. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Methyl 2-amino-4-(4-fluorophenyl)

Sources

Exploratory

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-amino-4-(4-fluoroph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. This compound, a polysubstituted aminothiophene, is of significant interest in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is paramount for unambiguous structure elucidation, purity assessment, and quality control. This document, authored from the perspective of a Senior Application Scientist, synthesizes predictive data, analysis of analogous structures, and established spectroscopic principles to offer a robust framework for interpreting the ¹³C NMR spectrum of this molecule. We will delve into the theoretical underpinnings of the expected chemical shifts, the influence of various substituents on the thiophene ring, and provide a detailed, field-proven protocol for acquiring and assigning the ¹³C NMR spectrum, including the use of advanced 2D NMR techniques.

Introduction: The Significance of Substituted Thiophenes

Substituted thiophenes, particularly 2-aminothiophenes, represent a privileged scaffold in medicinal chemistry. Their versatile biological activities are well-documented, with derivatives exhibiting antimicrobial, anti-inflammatory, and kinase inhibitory properties. The specific compound of interest, Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, is often synthesized via the Gewald multicomponent reaction, a powerful tool for generating highly functionalized thiophenes.

Given the complexity of such molecules, ¹³C NMR spectroscopy is an indispensable tool for structural verification. Unlike ¹H NMR, ¹³C NMR provides direct insight into the carbon skeleton of a molecule, with each unique carbon atom typically producing a distinct signal. The chemical shift of each carbon is highly sensitive to its local electronic environment, offering a detailed fingerprint of the molecule's structure.

This guide will provide a detailed examination of the expected ¹³C NMR spectrum of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, breaking down the contributions of each substituent to the final spectral appearance.

Predicted ¹³C NMR Chemical Shifts and Structural Assignment

  • Analysis of Structurally Analogous Compounds: We will draw upon published data for closely related molecules to establish a baseline for expected chemical shifts.

  • Computational Prediction: Utilizing widely accepted NMR prediction algorithms, we can generate a theoretical spectrum that serves as a strong starting point for spectral assignment.

  • First-Principles Analysis: By understanding the electronic effects (inductive and resonance) of the amino, methyl carboxylate, and 4-fluorophenyl substituents, we can rationalize the predicted shifts.

The structure and numbering scheme for Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate are as follows:

Caption: Structure and numbering of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate.

Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for the target molecule, generated using a consensus from multiple prediction algorithms and benchmarked against experimental data for analogous compounds.

Carbon AtomPredicted Chemical Shift (ppm)Rationale and Comparative Analysis
Thiophene Ring
C2~163This carbon is bonded to the electron-donating amino group (-NH₂) and the sulfur atom, and is adjacent to the electron-withdrawing carboxylate group. The strong +M (mesomeric) effect of the amino group significantly shields this carbon, but the overall deshielding environment places it at a high chemical shift.
C3~103This carbon is attached to the electron-withdrawing methyl carboxylate group and is influenced by the +M effect of the amino group. This position is generally more shielded than C2.
C4~135This carbon is bonded to the 4-fluorophenyl group and is adjacent to the sulfur atom. The substitution with an aryl group typically causes a downfield shift.
C5~120This carbon is adjacent to the sulfur atom and the C4-aryl group. Its chemical shift is influenced by the electronic effects of the neighboring substituents.
Substituents
C=O (Ester)~166The carbonyl carbon of an ester group typically resonates in this region.[1][2][3]
O-CH₃ (Ester)~51The methyl carbon of the ester group is expected in this range.
4-Fluorophenyl Group
C1' (ipso)~132The ipso-carbon of the phenyl ring is directly attached to the thiophene ring.
C2'/C6' (ortho)~129These carbons are ortho to the thiophene substituent and meta to the fluorine atom.
C3'/C5' (meta)~116 (doublet, J ≈ 21 Hz)These carbons are meta to the thiophene substituent and ortho to the fluorine atom, leading to a characteristic C-F coupling.
C4' (para)~162 (doublet, J ≈ 245 Hz)The carbon directly bonded to the highly electronegative fluorine atom is significantly deshielded and exhibits a large one-bond C-F coupling constant.
Causality Behind the Predicted Shifts: An Expert's Perspective

The predicted chemical shifts are a direct consequence of the electronic environment of each carbon nucleus. Here's a breakdown of the key contributing factors:

  • The 2-Amino Group: The nitrogen atom's lone pair of electrons participates in resonance with the thiophene ring, significantly increasing the electron density at C2 and C5 (to a lesser extent). This strong shielding effect is, however, counteracted by the overall aromaticity and other substituents, resulting in the downfield shift of C2.

  • The 3-Methyl Carboxylate Group: This electron-withdrawing group (-I, -M effects) decreases the electron density at C3, but its influence is modulated by the adjacent amino group. The carbonyl carbon itself is highly deshielded due to the double bond to the electronegative oxygen atom.

  • The 4-(4-Fluorophenyl) Group: This substituent has a complex electronic influence. The phenyl ring itself is electron-withdrawing via an inductive effect. The fluorine atom is highly electronegative, leading to a strong inductive withdrawal of electron density. However, it also possesses lone pairs that can participate in resonance, a +M effect. For carbons in the phenyl ring, the C-F coupling is a key diagnostic feature. The large one-bond coupling constant for C4' and the smaller two-bond coupling for C3'/C5' are characteristic.

  • The Thiophene Ring: As an aromatic heterocycle, the carbons of the thiophene ring generally resonate in the aromatic region (110-150 ppm). The precise shifts are then fine-tuned by the attached substituents.

Experimental Protocol: A Self-Validating System for ¹³C NMR Acquisition and Assignment

To obtain high-quality, unambiguous ¹³C NMR data for Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, a systematic approach is required. The following protocol is designed to be a self-validating system, incorporating 1D and 2D NMR experiments to ensure correct spectral assignment.

Step 1: Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic molecules. However, if solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Concentration: For a standard ¹³C NMR experiment, aim for a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents contain a small amount of TMS.

  • Sample Filtration: To ensure optimal spectral resolution, it is advisable to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

G cluster_prep Sample Preparation weigh Weigh 20-50 mg of Compound dissolve Dissolve in 0.6-0.7 mL CDCl3/DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter G cluster_acq Data Acquisition & Analysis oneD_C13 1D ¹³C NMR dept DEPT-90 & DEPT-135 oneD_C13->dept twoD_NMR 2D NMR (HSQC, HMBC) dept->twoD_NMR assignment Full Spectral Assignment twoD_NMR->assignment

Caption: A comprehensive NMR data acquisition and analysis workflow.

Conclusion

The ¹³C NMR spectrum of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate provides a wealth of structural information. By leveraging predictive methods, analyzing analogous structures, and employing a systematic experimental approach including 1D and 2D NMR techniques, a complete and unambiguous assignment of all carbon signals can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently interpret the ¹³C NMR spectrum of this important class of molecules, ensuring the integrity and quality of their scientific endeavors.

References

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [4]2. National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link] [5]3. National Institutes of Health. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link] [1]6. Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link] [2]7. Paul Sabatier University. (n.d.). 13C NMR predictor. Retrieved from [Link] [6]8. Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Foundational

Die Gewald-Reaktion: Ein umfassender technischer Leitfaden zur Synthese von 2-Aminothiophenen für die Wirkstoffforschung

Verfasst von Ihrem Senior Application Scientist Zusammenfassung für die Führungsebene Die Gewald-Reaktion, eine leistungsstarke Mehrkomponentenreaktion, ist ein Eckpfeiler der heterocyclischen Chemie für die effiziente S...

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von Ihrem Senior Application Scientist

Zusammenfassung für die Führungsebene

Die Gewald-Reaktion, eine leistungsstarke Mehrkomponentenreaktion, ist ein Eckpfeiler der heterocyclischen Chemie für die effiziente Synthese von polysubstituierten 2-Aminothiophenen.[1] Seit ihrer Entdeckung hat sich diese Reaktion zu einem unverzichtbaren Werkzeug in der medizinischen Chemie und der Wirkstoffentwicklung entwickelt, da das 2-Aminothiophen-Gerüst eine privilegierte Struktur ist, die den Kern zahlreicher biologisch aktiver Verbindungen bildet.[1][2] Dieser technische Leitfaden bietet eine eingehende Untersuchung der Gewald-Reaktion, die sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung richtet. Wir befassen uns mit den Feinheiten des Reaktionsmechanismus, dem breiten Substratspektrum, detaillierten experimentellen Protokollen und den entscheidenden Überlegungen zur Optimierung von Ausbeute und Reinheit. Darüber hinaus beleuchten wir die Anwendung der Gewald-Reaktion bei der Synthese bekannter pharmazeutischer Wirkstoffe und unterstreichen damit ihre anhaltende Relevanz in der modernen Wirkstoffforschung.

Einleitung: Die strategische Bedeutung von 2-Aminothiophenen

2-Aminothiophene sind eine Klasse von heterocyclischen Verbindungen, die in der pharmazeutischen Industrie aufgrund ihrer vielfältigen pharmakologischen Aktivitäten von großer Bedeutung sind. Sie dienen als wichtige Bausteine für die Synthese einer Vielzahl von Therapeutika, darunter entzündungshemmende, antimikrobielle, antivirale und krebsbekämpfende Mittel.[1] Die Gewald-Reaktion bietet einen konvergenten und atomökonomischen Weg zu diesen wertvollen Gerüsten, oft in einem einzigen, betriebsfreundlichen Schritt.[3] Die Reaktion beinhaltet typischerweise die Kondensation eines Ketons oder Aldehyds, einer Verbindung mit einer aktiven Methylengruppe (typischerweise ein α-Cyanoester oder Malononitril) und elementarem Schwefel in Gegenwart einer Base.[4][5] Die leichte Verfügbarkeit der Ausgangsmaterialien und die milden Reaktionsbedingungen tragen zur Vielseitigkeit und breiten Anwendung dieser Reaktion bei.[6]

Aufklärung des Mechanismus: Eine Kaskade von Knoevenagel-Kondensation und Cyclisierung

Das Verständnis des Reaktionsmechanismus ist für die Optimierung der Bedingungen und die Fehlersuche bei unerwarteten Ergebnissen von entscheidender Bedeutung. Die Gewald-Reaktion wird durch eine Sequenz von Kondensation, Schwefeladdition und Cyclisierung eingeleitet.[7] Obwohl der genaue Mechanismus je nach den spezifischen Reaktanten und Bedingungen variieren kann, ist der allgemein anerkannte Weg wie folgt:

  • Knoevenagel-Kondensation: Die Reaktion beginnt mit einer basenkatalysierten Knoevenagel-Kondensation zwischen der Carbonylverbindung und der aktiven Methylen-Nitril-Verbindung.[8] Dieser Schritt erzeugt ein α,β-ungesättigtes Nitril-Zwischenprodukt. Die Wahl der Base ist hier entscheidend; Amine wie Morpholin, Piperidin oder Triethylamin werden häufig verwendet, um diese Kondensation zu erleichtern.[9]

  • Michael-Addition von Schwefel: Anschließend greift eine deprotonierte Form des α,β-ungesättigten Nitrils den elementaren Schwefel (S8) an, was zur Bildung eines Thiolat-Zwischenprodukts führt.[10] Computergestützte Studien mittels Dichtefunktionaltheorie (DFT) deuten darauf hin, dass auf die Knoevenagel-Cope-Kondensation die Öffnung des elementaren Schwefels folgt, was zur Bildung von Polysulfiden führt.[11][12]

  • Intramolekulare Cyclisierung und Tautomerisierung: Der letzte Schritt beinhaltet einen intramolekularen Angriff des Thiolats auf die Nitrilgruppe, was zu einem cyclischen Imin-Zwischenprodukt führt.[10] Eine anschließende Tautomerisierung führt dann zum stabilen, aromatischen 2-Aminothiophen-Produkt.[8]

Gewald_Mechanism

Substratspektrum und experimentelle Überlegungen

Die Gewald-Reaktion ist für ihre breite Anwendbarkeit bekannt und toleriert eine Vielzahl von funktionellen Gruppen. Die Wahl der Ausgangsmaterialien hat jedoch einen erheblichen Einfluss auf die Reaktionsbedingungen und die Ausbeute.

Carbonyl-Komponente

Sowohl Aldehyde als auch Ketone können in der Gewald-Reaktion eingesetzt werden.[13]

  • Ketone: Acyclische, cyclische und aromatische Ketone reagieren im Allgemeinen gut. Arylketone zeigen Berichten zufolge eine begrenzte Reaktivität, obwohl Modifikationen wie lösungsmittelfreie Bedingungen und Mikrowellenbestrahlung die Ausbeuten verbessert haben.[13]

  • Aldehyde: Aldehyde sind ebenfalls geeignete Substrate, obwohl ihre höhere Reaktivität manchmal zu Nebenreaktionen führen kann.

Aktive Methylen-Nitril-Komponente

Die häufigsten aktiven Methylenverbindungen sind:

  • Malononitril: Führt zu 2-Amino-3-cyanothiophenen, die vielseitige Zwischenprodukte für weitere Funktionalisierungen sind.[7]

  • Ethylcyanoacetat (und andere Cyanoacetate): Ergeben die entsprechenden 2-Amino-3-ethoxycarbonylthiophene.[1]

  • Benzoylacetonitril und Cyanoacetamid: Diese Reagenzien erweitern den Anwendungsbereich der Reaktion und ermöglichen die Synthese von 3-Benzoyl- bzw. 3-Carboxamid-substituierten 2-Aminothiophenen.[9]

Katalysator- und Lösungsmittelauswahl: Der Schlüssel zum Erfolg

Die Wahl der Base und des Lösungsmittels ist entscheidend für die Optimierung der Gewald-Reaktion.

  • Basen: Sekundäre Amine wie Morpholin und Piperidin sowie tertiäre Amine wie Triethylamin sind die am häufigsten verwendeten Basen.[14] In jüngerer Zeit wurden katalytische Mengen von Konjugat-Säure-Base-Paaren, wie Piperidiniumborat, erfolgreich eingesetzt, was zu verbesserten Ausbeuten und umweltfreundlicheren Bedingungen führte.[3]

  • Lösungsmittel: Polare protische Lösungsmittel wie Ethanol und Methanol werden häufig verwendet.[14] Dimethylformamid (DMF) ist ebenfalls ein wirksames Lösungsmittel, insbesondere für weniger reaktive Substrate.[9] Grüne Chemie-Ansätze haben die Verwendung von Wasser oder ionischen Flüssigkeiten als Reaktionsmedien untersucht.[10]

Quantitative Daten zur Substratvielfalt

Die Ausbeuten der Gewald-Reaktion sind stark substratabhängig. Die folgende Tabelle fasst repräsentative Daten aus der Literatur zusammen.

Carbonyl-VerbindungAktives Methylen-NitrilBase/KatalysatorLösungsmittelZeit (h)Ausbeute (%)Referenz
CyclohexanonMalononitrilPiperidiniumboratEtOH/H₂O (9:1)0.4296[3]
CyclopentanonMalononitrilPiperidiniumboratEtOH/H₂O (9:1)0.594[3]
AcetophenonEthylcyanoacetatMorpholinEthanol-75[13]
4-NitroacetophenonEthylcyanoacetat-Ethanol0.77-[15]
PropanalMalononitrilTriethylaminDMF3-4-[16]
EthylacetoacetatMalononitrilPiperidiniumboratEtOH/H₂O (9:1)0.3392[3]

Experimentelle Protokolle: Ein praktischer Leitfaden

Hier stellen wir detaillierte, schrittweise Methoden für gängige Varianten der Gewald-Reaktion vor.

Protokoll 1: Konventionelle Eintopf-Gewald-Synthese

Dieses Protokoll beschreibt ein allgemeines Verfahren unter Verwendung von konventioneller Erwärmung.[14]

  • Reagenzienaufbau: In einem geeigneten Reaktionsgefäß werden das Keton oder Aldehyd (1,0 Äquiv.), das aktive Methylen-Nitril (1,0 Äquiv.) und elementarer Schwefel (1,0-1,2 Äquiv.) in einem geeigneten Lösungsmittel (z. B. Ethanol, Methanol oder DMF) suspendiert.

  • Basenzugabe: Die Aminbase (z. B. Morpholin, 1,0-2,0 Äquiv.) wird zur Reaktionsmischung gegeben.

  • Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (typischerweise 40-60 °C) gerührt.

  • Reaktionsüberwachung: Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Wenn das Produkt ausfällt, wird es durch Filtration gesammelt. Andernfalls wird das Lösungsmittel unter reduziertem Druck entfernt, und der Rückstand wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Conventional_Gewald

Protokoll 2: Mikrowellenunterstützte Gewald-Synthese

Die Mikrowellenbestrahlung kann die Reaktionszeiten erheblich verkürzen und die Ausbeuten verbessern.[15][17]

  • Reagenzienaufbau: Eine Mischung aus dem Keton oder Aldehyd (1 mmol), dem aktiven Methylen-Nitril (1,1 mmol), Schwefel (1,1 mmol), der entsprechenden Base (1 mmol) und Lösungsmittel (3 ml) wird in ein 5-ml-Mikrowellenreaktionsgefäß gegeben.[17]

  • Mikrowellenbestrahlung: Das Gefäß wird im Mikrowellenreaktor bei 50 °C für 30 Minuten bestrahlt, wobei die Absorption auf "sehr hoch" eingestellt ist.[17]

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Ethylacetat (3 x 20 ml) extrahiert. Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet, unter reduziertem Druck eingeengt und der rohe Rückstand durch Flash-Chromatographie an Kieselgel gereinigt, um die Produkte zu erhalten.[17]

Anwendungen in der Wirkstoffentwicklung: Von der Synthese zum Medikament

Die wahre Stärke der Gewald-Reaktion liegt in ihrer nachgewiesenen Anwendbarkeit bei der Synthese von pharmazeutisch relevanten Molekülen.

Synthese von Tinoridin

Tinoridin ist ein nichtsteroidales Antirheumatikum (NSAR) mit einem 2-Aminothiophen-Kern.[10] Seine Synthese wurde kürzlich unter Verwendung eines Piperidiniumborat-Katalysators in ausgezeichneter Ausbeute realisiert, was die Anwendbarkeit der Gewald-Reaktion für die Herstellung von pharmazeutischen Wirkstoffen in großem Maßstab unterstreicht.[3]

Synthese von Olanzapin-Vorläufern

Olanzapin ist ein atypisches Antipsychotikum, das zur Behandlung von Schizophrenie und bipolarer Störung eingesetzt wird.[3] Ein wichtiger Vorläufer für die Synthese von Olanzapin, 2-Amino-5-methylthiophen-3-carbonitril, wird effizient durch eine Gewald-Reaktion aus Propanal, Schwefel und Malononitril hergestellt.[16]

Synthese von Brotizolam-Analoga

Brotizolam ist ein Thienodiazepin-Medikament, das als Hypnotikum verwendet wird.[18] Die Gewald-Reaktion ist von zentraler Bedeutung für die Synthese des Thiophenrings, der das Kernstück dieser Klasse von Verbindungen bildet.[18]

Fehlerbehebung und Optimierung

ProblemMögliche UrsacheLösungsvorschlag
Geringe oder keine Ausbeute Ineffiziente Knoevenagel-KondensationDie Wahl der Base ist entscheidend. Für weniger reaktive Ketone kann eine stärkere Base erforderlich sein. Erwägen Sie die Verwendung eines Dean-Stark-Apparates zur Entfernung von Wasser.
Geringe Löslichkeit oder Reaktivität des SchwefelsPolare Lösungsmittel wie Ethanol, Methanol oder DMF verbessern im Allgemeinen die Löslichkeit und Reaktivität von Schwefel. Leichtes Erwärmen (40-60 °C) kann die Reaktivität von Schwefel verbessern.
Sterische HinderungBei sterisch gehinderten Ketonen kann ein zweistufiges Verfahren effektiver sein. Isolieren Sie zuerst das α,β-ungesättigte Nitril und setzen Sie es dann in einem separaten Schritt mit Schwefel und Base um.
Bildung von Nebenprodukten Falsche StöchiometrieStellen Sie sicher, dass alle Ausgangsmaterialien rein und trocken sind. Messen Sie die Reagenzien genau ab.
ÜberhitzungZu hohe Temperaturen können zu Nebenreaktionen führen. Optimieren Sie die Reaktionstemperatur.

Schlussfolgerung und Ausblick

Die Gewald-Reaktion ist nach wie vor eine äußerst relevante und leistungsstarke Methode zur Herstellung von substituierten 2-Aminothiophenen.[1] Ihre Einfachheit in der Durchführung, die Toleranz gegenüber einer Vielzahl von funktionellen Gruppen und die signifikante biologische Aktivität ihrer Produkte machen sie zu einem unverzichtbaren Werkzeug in der modernen Wirkstoffforschung und -entwicklung.[1] Die fortlaufende Entwicklung effizienterer und umweltfreundlicherer Protokolle, wie z. B. solche, die Mikrowellenbestrahlung und grüne Lösungsmittel verwenden, steigert den Nutzen dieser bemerkenswerten Reaktion weiter.[7] Für Fachleute in der Arzneimittelentwicklung bietet die Beherrschung der Gewald-Reaktion eine zuverlässige und anpassungsfähige Strategie zur Erzeugung von Bibliotheken neuartiger heterocyclischer Verbindungen für das Screening und die Leitstrukturoptimierung.

Referenzen

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Strategic Guide to the Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery The fusion of thiophene and pyrimidine rings creates the thieno[2,3-d]pyrimidine scaffold, a privileged heterocyclic system of immense interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The fusion of thiophene and pyrimidine rings creates the thieno[2,3-d]pyrimidine scaffold, a privileged heterocyclic system of immense interest to the medicinal chemistry community.[1] These compounds are considered bioisosteres of purines like adenosine, allowing them to interact with a wide range of biological targets.[2] Consequently, the thieno[2,3-d]pyrimidine core is a cornerstone in the development of novel therapeutics, with derivatives exhibiting potent activities as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[3][4]

This guide provides a comprehensive, field-proven synthetic strategy for researchers and drug development professionals. We will begin with the construction of a key substituted 2-aminothiophene precursor via the robust Gewald reaction and proceed through the formation of the pyrimidine ring. Critically, we will detail the activation of the 4-position, transforming it into a versatile chemical handle for the subsequent synthesis of a diverse library of molecules through nucleophilic aromatic substitution. Each step is explained not just as a procedure, but with an emphasis on the underlying mechanistic principles to empower researchers to troubleshoot and adapt these protocols.

Part 1: The Foundation - Synthesis of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

The journey begins with the construction of the substituted 2-aminothiophene precursor. The Gewald three-component reaction is the most efficient and widely adopted method for this purpose, valued for its operational simplicity and the ready availability of starting materials.[5][6]

Mechanistic Insight: The Gewald Reaction

The Gewald reaction is a one-pot synthesis that elegantly assembles the 2-aminothiophene ring system.[7][8] The mechanism proceeds through several key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (4-fluorobenzaldehyde) and the active methylene compound (methyl cyanoacetate).[9] This step forms an electron-deficient α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael addition to the β-carbon of the unsaturated intermediate.

  • Cyclization and Tautomerization: The newly formed thiolate attacks the nitrile group, leading to ring closure. A subsequent tautomerization yields the stable 2-aminothiophene aromatic system.

This one-pot convergence of three simple components makes the Gewald reaction a highly atom-economical and strategic choice for building the thiophene core.[6]

Gewald_Workflow start_materials 4-Fluorobenzaldehyde + Methyl Cyanoacetate + Elemental Sulfur base_catalysis Base Catalyst (e.g., Morpholine) start_materials->base_catalysis Reactants knoevenagel Knoevenagel Condensation base_catalysis->knoevenagel Initiates michael_addition Michael Addition of Sulfur knoevenagel->michael_addition Forms Intermediate cyclization Ring Closure & Tautomerization michael_addition->cyclization Forms Thiolate product Methyl 2-amino-4-(4-fluorophenyl) thiophene-3-carboxylate cyclization->product Yields

Caption: Workflow for the Gewald three-component reaction.

Experimental Protocol 1: Synthesis of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Parameter Value Notes
Reagents 4-Fluorobenzaldehyde, Methyl Cyanoacetate, SulfurUse high-purity reagents.
Stoichiometry 1.0 eq : 1.0 eq : 1.1 eqA slight excess of sulfur ensures complete reaction.
Catalyst Morpholine (or Diethylamine)~20 mol%
Solvent EthanolSufficient to dissolve reactants upon heating.
Temperature 50-60 °CGentle heating is sufficient.
Reaction Time 2-4 hoursMonitor by TLC until starting materials are consumed.
Work-up Cooling and FiltrationThe product often precipitates upon cooling.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, 4-fluorobenzaldehyde (1.0 eq), and methyl cyanoacetate (1.0 eq).

  • Add finely powdered elemental sulfur (1.1 eq) to the mixture.

  • Add the base catalyst, morpholine (~0.2 eq), dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath. The product will typically precipitate as a solid.[10]

  • Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Part 2: Ring Formation - Constructing the Thieno[2,3-d]pyrimidin-4(3H)-one Core

With the 2-aminothiophene precursor in hand, the next critical phase is the annulation of the pyrimidine ring. This is efficiently achieved by reacting the precursor with a one-carbon electrophile that provides the necessary atom to close the six-membered ring. Heating with formamide is a direct and effective method.[11]

Mechanistic Insight: Cyclization with Formamide

The reaction proceeds via a nucleophilic attack of the 2-amino group onto the carbonyl carbon of formamide. This is followed by an intramolecular cyclization where the ester group is attacked by the newly formed amide nitrogen, eliminating methanol. A final tautomerization yields the thermodynamically stable 6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one.

Cyclization_Workflow start_material 2-Aminothiophene Precursor reagent Formamide (High Temp) start_material->reagent Reacts with nucleophilic_attack Nucleophilic Attack & Cyclization reagent->nucleophilic_attack Enables elimination Methanol Elimination nucleophilic_attack->elimination Leads to product 6-(4-fluorophenyl)thieno [2,3-d]pyrimidin-4(3H)-one elimination->product Yields Chlorination_Workflow start_material Thieno[2,3-d]pyrimidin -4(3H)-one reagent Chlorinating Agent (e.g., POCl₃) start_material->reagent Reacts with reaction Chlorination/ Dehydration reagent->reaction Effects product 4-Chlorothieno[2,3-d] -pyrimidine reaction->product Yields Activated Scaffold

Caption: Workflow for the activation of the 4-position.

Experimental Protocol 3: Synthesis of 4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Parameter Value Notes
Reagent Phosphorus oxychloride (POCl₃)Caution: Highly corrosive and moisture-sensitive. Handle in a fume hood.
Catalyst N,N-Dimethylformamide (DMF) or N,N-Diisopropylethylamine (DIPEA)A catalytic amount accelerates the reaction. [11]
Temperature Reflux (~110 °C)
Reaction Time 3-6 hours
Work-up Quenching with IceCaution: Highly exothermic. Add reaction mixture to ice slowly.

Step-by-Step Methodology:

  • In a fume hood, place the 6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in a flask equipped for reflux.

  • Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).

  • Add a catalytic amount of DMF or DIPEA (e.g., 0.1 eq).

  • Heat the mixture to reflux for 3-6 hours until the starting material is consumed (monitor by TLC, quenching an aliquot carefully before analysis).

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly , pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • The solid product will precipitate. Continue stirring until all the ice has melted.

  • Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is ~7-8.

  • Collect the solid product by vacuum filtration, wash with copious amounts of water, and dry under vacuum.

Part 4: Molecular Diversification via Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro intermediate is the key to unlocking a vast chemical space. Its reaction with various nucleophiles, particularly primary and secondary amines, is a straightforward and high-yielding process that allows for the rapid generation of a diverse compound library. [2][12]

General Protocol 4: Amination of 4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Parameter Value Notes
Reagents 4-Chloro intermediate, Amine (primary or secondary)Use 1.1-1.5 equivalents of the amine.
Base Triethylamine (TEA) or DIPEA~2.0 eq. Acts as an acid scavenger for the HCl generated.
Solvent Isopropanol, Ethanol, or DMFChoice depends on the solubility of the amine.
Temperature Room Temperature to RefluxReaction rate depends on the nucleophilicity of the amine.
Reaction Time 2-12 hours

Step-by-Step Methodology:

  • Dissolve the 4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol) in a round-bottom flask.

  • Add the desired amine (1.1-1.5 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC. Less nucleophilic amines (e.g., anilines) may require heating. [13]4. Upon completion, cool the reaction mixture. If a solid precipitates, it can be collected by filtration.

  • Alternatively, concentrate the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Illustrative Diversification

The following table demonstrates the potential for diversification using this protocol.

Amine Nucleophile Representative Product Structure Potential Application Area
Aniline4-(Phenylamino)-thieno[2,3-d]pyrimidineKinase Inhibitors
Morpholine4-(Morpholino)-thieno[2,3-d]pyrimidineCNS-active agents
N-Methylpiperazine4-(4-Methylpiperazin-1-yl)-thieno[2,3-d]pyrimidineAnticancer, improved solubility
Benzylamine4-(Benzylamino)-thieno[2,3-d]pyrimidineGeneral medicinal chemistry

Overall Synthetic Scheme

Full_Synthesis start 4-Fluorobenzaldehyde + Methyl Cyanoacetate + Sulfur step1_reagent Gewald Reaction (Morpholine, EtOH) start->step1_reagent intermediate1 Methyl 2-amino-4-(4-fluorophenyl) thiophene-3-carboxylate step1_reagent->intermediate1 step2_reagent Cyclization (Formamide, Δ) intermediate1->step2_reagent intermediate2 6-(4-fluorophenyl)thieno [2,3-d]pyrimidin-4(3H)-one step2_reagent->intermediate2 step3_reagent Chlorination (POCl₃, Δ) intermediate2->step3_reagent intermediate3 4-Chloro-6-(4-fluorophenyl) thieno[2,3-d]pyrimidine step3_reagent->intermediate3 step4_reagent SNAr (R¹R²NH, Base) intermediate3->step4_reagent final_product Diverse Library of 4-Amino-thieno[2,3-d]pyrimidines step4_reagent->final_product

Caption: A comprehensive workflow for the synthesis and diversification of thieno[2,3-d]pyrimidines.

Conclusion

This application guide outlines a logical, robust, and highly adaptable synthetic route to a valuable class of heterocyclic compounds. By starting with the Gewald reaction, researchers can efficiently construct the core thiophene ring. Subsequent cyclization, activation via chlorination, and diversification through nucleophilic aromatic substitution provide a powerful platform for generating extensive libraries of thieno[2,3-d]pyrimidine derivatives. The protocols and mechanistic insights provided herein are designed to serve as a foundational resource for scientists and researchers in drug discovery, enabling the exploration of this important chemical space for the identification of next-generation therapeutics.

References

  • Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Available from: [Link]

  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link]

  • Google Patents. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.
  • TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Available from: [Link]

  • ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Available from: [Link]

  • NIH PMC. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Available from: [Link]

  • ResearchGate. Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors. Available from: [Link]

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available from: [Link]

  • SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link]

  • Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Available from: [Link]

  • NIH PMC. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

  • Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]

  • Encyclopedia MDPI. Thienopyrimidine. Available from: [Link]

  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available from: [Link]

  • Arkat USA. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available from: [Link]

  • Thieme. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available from: [Link]

  • Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

  • ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

Sources

Application

Application Notes and Protocols: Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate as a Versatile Precursor for Kinase Inhibitor Synthesis and Screening

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of smal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] A key strategy in this endeavor is the use of "privileged scaffolds," core molecular structures that are known to bind to specific protein families. The 2-aminothiophene motif is one such scaffold, frequently found in potent kinase inhibitors. This document provides a detailed guide for researchers on the synthesis and utilization of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, a valuable precursor for generating libraries of novel kinase inhibitors. We present a robust protocol for its synthesis via the Gewald reaction, outline a representative strategy for its derivatization into a final inhibitor, and provide a detailed, self-validating protocol for evaluating the inhibitory activity of its derivatives using a luminescence-based kinase assay.

The 2-Aminothiophene Scaffold: A Privileged Motif in Kinase Inhibition

The ATP-binding site of protein kinases, despite being highly conserved, offers opportunities for achieving selective inhibition.[2][3] The 2-aminothiophene core structure is particularly adept at exploiting these opportunities. Its utility stems from several key features:

  • Hydrogen Bonding Capability: The 2-amino group and the adjacent ester (or its subsequent amide derivatives) can form critical hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP and is a primary anchor for many potent inhibitors.

  • Structural Rigidity and Planarity: The thiophene ring provides a rigid, planar core that properly orients appended functional groups into the distinct pockets of the ATP-binding site.[4]

  • Vectors for Derivatization: The core structure of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate presents three primary vectors for chemical modification: the 2-amino group, the 3-carboxylate group, and the 5-position of the thiophene ring. This allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The 4-(4-fluorophenyl) group already occupies a key hydrophobic pocket, and the fluorine atom can enhance binding affinity and improve metabolic stability.

The systematic exploration of chemical space around such a scaffold is a proven strategy for identifying novel lead compounds in drug discovery.[5][6]

Synthesis of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate via the Gewald Reaction

The Gewald three-component reaction is a reliable and efficient one-pot method for synthesizing polysubstituted 2-aminothiophenes.[7][8][9] The reaction convenes a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.

Causality of Component Selection:

  • 4'-Fluorophenylacetophenone: Serves as the ketone component, providing the 4-(4-fluorophenyl) and a methyl (or in this case, a phenyl) substituent at the 4- and 5-positions of the final thiophene ring.

  • Methyl Cyanoacetate: This is the activated nitrile, which provides the 2-amino group and the 3-carboxylate ester of the final product. The cyano group is essential for the cyclization step.

  • Elemental Sulfur (S₈): The source of the sulfur atom for the thiophene ring.

  • Morpholine (or other amine base): Acts as a catalyst. Its primary role is to facilitate the initial Knoevenagel condensation between the ketone and the activated nitrile.[10][11]

Protocol 1: Gewald Synthesis

Materials:

  • 4'-Fluorophenylacetophenone

  • Methyl cyanoacetate

  • Sulfur powder

  • Morpholine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4'-fluorophenylacetophenone (1.0 eq), methyl cyanoacetate (1.1 eq), and elemental sulfur (1.2 eq) in ethanol (approx. 3-4 mL per mmol of ketone).

  • Catalyst Addition: While stirring the suspension at room temperature, add morpholine (0.5 eq) dropwise. The addition of the base is often exothermic and initiates the Knoevenagel condensation, which is a critical first step in the reaction mechanism.[10]

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of starting materials and the appearance of a new, UV-active spot indicates product formation.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake sequentially with cold ethanol and then hexane to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate as a solid.

Self-Validation:

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Expected Outcome: The reaction should yield a crystalline solid with a defined melting point. The NMR spectrum should show characteristic peaks for the amino protons, the aromatic protons (including the distinct splitting pattern of the fluorophenyl group), and the methyl ester.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Catalysis cluster_2 Step 3: Reaction cluster_3 Step 4 & 5: Isolation cluster_4 Step 6: Purification cluster_5 Final Product reagents Combine: - 4'-Fluorophenylacetophenone - Methyl Cyanoacetate - Sulfur - Ethanol catalyst Add Morpholine (catalyst) Initiates Knoevenagel Condensation reagents->catalyst Stir at RT reflux Heat to Reflux (2-4h) Monitor by TLC catalyst->reflux Heat workup Cool & Precipitate Vacuum Filtration Wash with Cold Solvents reflux->workup Reaction Complete purify Recrystallization or Column Chromatography workup->purify Crude Solid product Pure Precursor & Characterization (NMR, MS) purify->product

Caption: Workflow for the Gewald synthesis of the precursor.

From Precursor to Inhibitor: A Representative Synthetic Strategy

The synthesized precursor is a platform for creating diverse kinase inhibitors. A common strategy involves coupling a heterocyclic moiety to the 2-amino group, a modification known to enhance kinase binding.

Example Derivatization: Acylation followed by cyclization or direct coupling with a pre-functionalized heterocycle can yield potent inhibitors. For instance, reacting the 2-amino group with a 2,4-dichloropyrimidine can install a key pharmacophore found in many FDA-approved kinase inhibitors.[]

G precursor Methyl 2-amino-4- (4-fluorophenyl)thiophene- 3-carboxylate reaction_step Reaction with 2,4-Dichloropyrimidine (SNAr Reaction) precursor->reaction_step inhibitor Hypothetical Kinase Inhibitor (Thienopyrimidine Core) reaction_step->inhibitor

Caption: A representative strategy for derivatizing the precursor.

Evaluating Kinase Inhibitory Activity

Once a library of compounds is synthesized from the precursor, they must be screened for their ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13][14]

Principle of the Assay: The assay is a two-step process. First, the kinase reaction occurs, where ATP is converted to ADP. An "ADP-Glo™ Reagent" is then added to stop the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP back to ATP, which is then used by a luciferase to produce light. The amount of light produced is directly proportional to the amount of ADP generated, and thus to the kinase activity. An inhibitor will reduce kinase activity, leading to less ADP, and therefore a lower light signal.[14]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Materials:

  • Target Protein Kinase (purified)

  • Kinase-specific peptide substrate

  • ATP solution

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well microplates (low-volume)

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Dispense 1 µL of inhibitor solution (at various concentrations) or 5% DMSO (for 0% and 100% inhibition controls) into the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the kinase solution (diluted in assay buffer) to all wells except the "0% activity" control. Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to all wells to start the reaction. For the "0% activity" control, add the substrate/ATP mix without the enzyme.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The duration should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).[15]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

Self-Validating Controls:

  • 100% Activity Control (No Inhibitor): Kinase + Substrate + ATP + DMSO. This well establishes the maximum signal.

  • 0% Activity Control (No Enzyme): Substrate + ATP + DMSO. This well establishes the background signal.

  • Positive Control Inhibitor: A known inhibitor of the target kinase should be run to validate the assay's performance.

G start 1. Plate Inhibitors (1µL in 384-well plate) add_enzyme 2. Add Kinase (2µL) Incubate 15 min start->add_enzyme start_rxn 3. Add Substrate/ATP Mix (2µL) to start reaction add_enzyme->start_rxn incubate_rxn 4. Incubate 60 min (Kinase converts ATP -> ADP) start_rxn->incubate_rxn stop_rxn 5. Add ADP-Glo™ Reagent (5µL) Incubate 40 min incubate_rxn->stop_rxn detect 6. Add Detection Reagent (10µL) Incubate 30 min stop_rxn->detect read 7. Measure Luminescence (Signal ∝ ADP produced) detect->read

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Data Interpretation and Key Considerations

The raw luminescence data is processed to determine inhibitor potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Analysis:

  • Subtract the average background signal (0% activity control) from all other measurements.

  • Normalize the data by setting the average "no inhibitor" control as 100% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Sample Data Table:

Compound IDTarget KinaseIC₅₀ (nM)
PrecursorKinase X>10,000
Derivative AKinase X850
Derivative BKinase X75
StaurosporineKinase X15

Key Considerations:

  • Selectivity: A critical aspect of kinase inhibitor development is selectivity.[16] Potent inhibitors should be tested against a panel of other kinases to determine their off-target effects. A highly selective inhibitor is often more desirable as it is likely to have fewer side effects.

  • Mechanism of Action: Further biochemical and biophysical assays can be employed to determine if the inhibitor is ATP-competitive, non-competitive, or allosteric.

  • Cellular Activity: Promising compounds from biochemical assays must be advanced to cell-based assays to confirm their activity in a more biologically relevant context.[17]

Conclusion

Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a readily accessible and highly versatile precursor for the discovery of novel kinase inhibitors. The Gewald reaction provides a straightforward entry to this valuable scaffold. By employing systematic derivatization strategies and robust biochemical screening protocols, such as the ADP-Glo™ assay, research teams can efficiently generate and evaluate new chemical entities. This structured approach, integrating rational synthesis with quantitative biological evaluation, is fundamental to the modern drug discovery process for developing targeted therapeutics.[1]

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bajorath, J., et al. (2017, May 3). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. [Link]

  • Ubben, T. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... ResearchGate. [Link]

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  • PubMed. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. [Link]

  • Al-Sanea, M. M., et al. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC - NIH. [Link]

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  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

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  • bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]

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Method

The Versatile Scaffold: Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate in the Synthesis of Potent Anti-Cancer Agents

Introduction: The Thiophene Core in Oncology The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that selectively inhibit the molecular drivers of ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Core in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that selectively inhibit the molecular drivers of malignancy. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the thiophene nucleus has emerged as a "privileged structure" due to its remarkable versatility and ability to interact with a wide range of biological targets.[1][2] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[3] Their efficacy as anti-cancer agents often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of a key intermediate, Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate , in the creation of novel anti-cancer agents. We will delve into the robust Gewald synthesis for its preparation and subsequently explore its transformation into potent kinase inhibitors, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Part 1: Synthesis of the Core Scaffold via the Gewald Reaction

The Gewald reaction is a powerful and efficient one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes.[5][6] This reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[7][8] The resulting 2-aminothiophene scaffold is a versatile building block for the synthesis of various fused heterocyclic systems with significant biological activities.[6][9]

Causality Behind the Gewald Reaction's Efficacy

The success of the Gewald reaction lies in its convergent nature, allowing for the rapid assembly of a complex heterocyclic system from simple, readily available starting materials. The mechanism proceeds through a series of well-defined steps, initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile and subsequent intramolecular cyclization and tautomerization to yield the stable aromatic 2-aminothiophene.[7] The choice of base is crucial for promoting the initial condensation and facilitating the subsequent steps of the reaction.

Experimental Protocol: Synthesis of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

This protocol details the synthesis of the title compound using the Gewald three-component reaction.

Materials and Reagents:

  • 4-Fluorophenylacetonitrile

  • Methyl cyanoacetate

  • Elemental sulfur (S)

  • Morpholine (or other suitable base like triethylamine or piperidine)

  • Ethanol (or Methanol)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition of Reagents: To the flask, add 4-fluorophenylacetonitrile (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Initiation of Reaction: Begin stirring the mixture and add morpholine (0.5-1.0 eq) dropwise. The addition of the base is often exothermic.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Application in the Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

The 2-amino-3-carboxylate functionality of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate makes it an ideal precursor for the construction of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines.[1][9] This scaffold is a bioisostere of the purine core found in ATP, the natural substrate for protein kinases.[1] Consequently, thieno[2,3-d]pyrimidine derivatives are highly effective as kinase inhibitors, targeting the ATP-binding site of these enzymes.[2][10][11]

Targeting Key Oncogenic Kinases: VEGFR-2 and Aurora B

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10][12][13] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[2][10]

Aurora B kinase (AURKB) is a crucial regulator of mitosis, ensuring proper chromosome segregation during cell division.[14][15] Overexpression of AURKB is common in many cancers and is associated with genomic instability.[14][16] Therefore, AURKB is an attractive target for the development of novel anti-cancer therapeutics.[15][17]

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine VEGFR-2/Aurora B Inhibitor

This protocol outlines the synthesis of a representative thieno[2,3-d]pyrimidin-4(3H)-one, a core structure for many kinase inhibitors, from Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate.

Materials and Reagents:

  • Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Inert solvent (e.g., dioxane, toluene)

  • Base (e.g., diisopropylethylamine - DIPEA)

Step-by-Step Methodology:

Step 1: Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one Core

  • Reaction Setup: In a round-bottom flask, combine Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate with an excess of formamide.

  • Reaction: Heat the mixture to a high temperature (typically 180-200 °C) for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. This intermediate can be purified further by recrystallization if necessary.

Step 2: Chlorination of the Thienopyrimidinone

  • Reaction Setup: Suspend the 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one in phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. The resulting solid is collected by filtration, washed with water, and dried to give 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine.

Step 3: Nucleophilic Aromatic Substitution to Introduce the Final Substituent

  • Reaction Setup: In a suitable solvent such as dioxane or isopropanol, dissolve the 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine and the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline).

  • Reaction: Add a base, such as DIPEA, and heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated. The crude product is purified by column chromatography to yield the final kinase inhibitor.

Data Presentation: Biological Activity of Derived Kinase Inhibitors

The potency of the synthesized thieno[2,3-d]pyrimidine derivatives is typically evaluated through in vitro kinase inhibition assays and cell-based anti-proliferative assays. The following table summarizes representative data for compounds derived from the 2-aminothiophene scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Anti-proliferative Activity (GI₅₀, µM) - HCT116 Cell LineReference
Compound A VEGFR-2232.80[10]
Compound B c-Met35.7-[11]
Compound C Aurora B--[16]

Note: The data presented are representative examples from the literature for thieno[2,3-d]pyrimidine-based inhibitors and may not be directly derived from Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, but illustrate the potential of this scaffold.

Visualization of Key Pathways and Workflows

Gewald Synthesis Workflow

Gewald_Synthesis reagents 4-Fluorophenylacetonitrile + Methyl Cyanoacetate + Sulfur reaction Gewald Reaction (Reflux) reagents->reaction base Base (e.g., Morpholine) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Work-up & Purification reaction->workup product Methyl 2-amino-4-(4-fluorophenyl) thiophene-3-carboxylate workup->product

Caption: Workflow for the Gewald synthesis of the core thiophene scaffold.

Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitor

Kinase_Inhibitor_Synthesis start Methyl 2-amino-4-(4-fluorophenyl) thiophene-3-carboxylate step1 Cyclization with Formamide start->step1 intermediate1 Thieno[2,3-d]pyrimidin-4(3H)-one step1->intermediate1 step2 Chlorination with POCl₃ intermediate1->step2 intermediate2 4-Chloro-thieno[2,3-d]pyrimidine step2->intermediate2 step3 Nucleophilic Aromatic Substitution (with substituted aniline) intermediate2->step3 final_product Thieno[2,3-d]pyrimidine Kinase Inhibitor step3->final_product

Caption: Synthetic pathway from the thiophene core to a kinase inhibitor.

VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis Tumor Growth Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling cascade by the synthesized agent.

Conclusion and Future Perspectives

Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate serves as a highly valuable and versatile starting material for the synthesis of a diverse range of anti-cancer agents. Its straightforward preparation via the Gewald reaction, coupled with its amenability to further chemical transformations, makes it an attractive scaffold for drug discovery programs. The thieno[2,3-d]pyrimidine derivatives synthesized from this core have demonstrated significant potential as potent inhibitors of key oncogenic kinases such as VEGFR-2 and Aurora B.

The protocols and insights provided in this application note offer a solid foundation for researchers to explore the rich chemical space around this thiophene scaffold. Future work in this area could focus on the synthesis of novel libraries of derivatives, the exploration of other kinase targets, and the optimization of pharmacokinetic and pharmacodynamic properties to develop next-generation targeted cancer therapies.

References

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 113, 104947. [Link]

  • Chen, Y., et al. (2011). Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 19(13), 4017-4030. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293. [Link]

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Application

Application Notes &amp; Protocols: Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate as a Versatile Building Block for Agrochemicals

Introduction: The Strategic Importance of Fluorinated Thiophenes in Agrochemical Design The synthesis of novel agrochemicals is a cornerstone of modern agriculture, addressing the perpetual challenges of pest resistance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Thiophenes in Agrochemical Design

The synthesis of novel agrochemicals is a cornerstone of modern agriculture, addressing the perpetual challenges of pest resistance and the need for more effective, environmentally benign solutions. Within the vast landscape of heterocyclic chemistry, the 2-aminothiophene scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds, including fungicides, insecticides, and herbicides.[1][2][3] The introduction of a fluorine atom, particularly on a phenyl substituent, can significantly enhance the metabolic stability, binding affinity, and overall efficacy of a molecule.

This guide focuses on Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate , a highly functionalized and versatile building block. Its unique arrangement of an amine, an ester, and a fluorophenyl group on a thiophene core makes it an ideal starting point for the synthesis of diverse and complex agrochemical candidates. We will explore its synthesis via the robust Gewald reaction, detail its subsequent chemical transformations, and provide validated protocols for its use in constructing advanced heterocyclic systems relevant to crop protection.

Physicochemical Properties and Characterization

A thorough understanding of the starting material is critical for reproducible downstream synthesis.

PropertyValueSource
CAS Number 350997-12-5[4]
Molecular Formula C₁₂H₁₀FNO₂S[4]
Molecular Weight 251.28 g/mol [4]
Appearance Off-white to pale yellow crystalline solidTypical
Solubility Soluble in DMF, DMSO, Acetone; Sparingly soluble in Ethanol, MethanolTypical

Note: Physical properties like melting point may vary slightly based on purity.

Synthesis of the Building Block: The Gewald Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[5][6] This one-pot synthesis combines a carbonyl compound (or its precursor), an α-activated nitrile, and elemental sulfur in the presence of a basic catalyst.[6][7]

Reaction Scheme

The synthesis of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate proceeds by reacting 4-fluorophenylacetonitrile, methyl cyanoacetate, and elemental sulfur.

Mechanistic Rationale

The Gewald reaction mechanism involves several key steps:[1]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][5]

  • Sulfur Addition: The resulting α,β-unsaturated nitrile is attacked by a sulfur species.

  • Cyclization & Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring.[5]

Detailed Synthesis Workflow

The following diagram illustrates the laboratory workflow for the synthesis of the title compound.

G reagents 1. Reagent Staging - 4-Fluorophenylacetonitrile - Methyl Cyanoacetate - Elemental Sulfur - Morpholine (Catalyst) - Ethanol (Solvent) reaction 2. Reaction Setup - Combine reagents in flask - Stir at 50-60°C under N₂ reagents->reaction Add catalyst slowly monitoring 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) - (Hexane:EtOAc, 7:3) reaction->monitoring Sample every 1-2h workup 4. Work-up & Isolation - Cool reaction mixture - Pour into ice-water - Filter the precipitate monitoring->workup Once starting material is consumed purification 5. Purification - Recrystallize from Ethanol workup->purification Crude solid analysis 6. Analysis & QC - Melting Point - ¹H NMR, ¹³C NMR - Mass Spectrometry purification->analysis Purified crystals G cluster_0 cluster_1 cluster_2 start Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate C2-Amine C3-Ester product 4-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Fungicidal & Herbicidal Scaffold start:nh2->product Ring Annulation start:coome->product reagent Urea (NH₂CONH₂) Heat reagent->product

Sources

Method

The Versatile 2-Aminothiophene Scaffold: A Gateway to Novel Heterocyclic Compounds for Drug Discovery

Introduction: The Privileged Status of 2-Aminothiophenes in Medicinal Chemistry In the landscape of medicinal chemistry, the 2-aminothiophene motif stands out as a "privileged scaffold," a molecular framework that is rec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of 2-Aminothiophenes in Medicinal Chemistry

In the landscape of medicinal chemistry, the 2-aminothiophene motif stands out as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.[1][2] These five-membered sulfur-containing heterocycles are not only chemically stable and readily accessible but also serve as versatile building blocks for the synthesis of a diverse array of fused heterocyclic systems.[1][2] The inherent reactivity of the enamine and the adjacent aromatic ring positions of 2-aminothiophenes allows for the construction of novel molecular architectures with significant therapeutic potential. Their derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4]

This comprehensive guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthetic pathways leading to novel heterocyclic compounds from 2-aminothiophene precursors. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into the mechanistic underpinnings of these transformations. Our focus will be on the synthesis of prominent fused systems such as thieno[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other related heterocycles, which are of significant interest in contemporary drug discovery programs.

The Foundation: Synthesis of 2-Aminothiophene Precursors via the Gewald Reaction

The journey into the synthesis of complex heterocyclic systems from 2-aminothiophenes begins with the efficient preparation of the starting material itself. The Gewald reaction is a cornerstone multicomponent reaction that provides a straightforward and highly adaptable one-pot synthesis of polysubstituted 2-aminothiophenes.[2] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[2]

Mechanism of the Gewald Reaction:

The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base (e.g., a secondary amine like piperidine or morpholine). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring. The choice of reactants and reaction conditions allows for a high degree of substitution on the thiophene ring, providing a diverse set of precursors for further elaboration.

Visualizing the Gewald Reaction Workflow:

Gewald_Reaction Reactants Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur Knoevenagel_Intermediate Knoevenagel Condensation Product Reactants->Knoevenagel_Intermediate Knoevenagel Condensation Base Base (e.g., Piperidine) Base->Reactants Sulfur_Adduct Sulfur Adduct Knoevenagel_Intermediate->Sulfur_Adduct Michael Addition of Sulfur Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Cyclized_Intermediate->Product Tautomerization/ Aromatization

Caption: A simplified workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.

Section 1: Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of fused heterocycles that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including their role as kinase inhibitors in anticancer therapy.[5] The synthesis of these compounds from 2-aminothiophenes is a well-established and versatile strategy.

Synthetic Strategies and Mechanistic Considerations

The most common approach to construct the pyrimidine ring onto the 2-aminothiophene scaffold involves the reaction of the 2-amino group with a two-carbon building block. This can be achieved through several methods, with the choice of reagents dictating the substitution pattern of the resulting thieno[2,3-d]pyrimidine.

One prevalent method involves the reaction of a 2-aminothiophene-3-carboxylate with urea or a derivative. The initial reaction forms a ureido intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thieno[2,3-d]pyrimidine-2,4-dione.[6]

Another powerful strategy employs the reaction of a 2-aminothiophene-3-carbonitrile with formic acid or its derivatives (e.g., triethyl orthoformate) to introduce the C4 carbon of the pyrimidine ring, followed by cyclization with an amine or ammonia source to complete the ring. The Dimroth rearrangement is a key transformation in some of these synthetic routes.[2]

Visualizing the Synthesis of Thieno[2,3-d]pyrimidines:

Thienopyrimidine_Synthesis Aminothiophene_ester 2-Aminothiophene- 3-carboxylate Ureido_intermediate Ureido Intermediate Aminothiophene_ester->Ureido_intermediate Urea Urea Urea->Ureido_intermediate Reaction Thienopyrimidine_dione Thieno[2,3-d]pyrimidine- 2,4-dione Ureido_intermediate->Thienopyrimidine_dione Cyclization/ Dehydration Aminothiophene_nitrile 2-Aminothiophene- 3-carbonitrile Formamidine_intermediate Formamidine Intermediate Aminothiophene_nitrile->Formamidine_intermediate Formic_acid Formic Acid/Derivative Formic_acid->Formamidine_intermediate Reaction Thienopyrimidine 4-Aminothieno[2,3-d]pyrimidine Formamidine_intermediate->Thienopyrimidine Cyclization with Amine/Ammonia

Caption: Common synthetic routes to thieno[2,3-d]pyrimidines from 2-aminothiophene precursors.

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol

This protocol describes the synthesis of a key thieno[2,3-d]pyrimidine intermediate from a 2-aminothiophene-3-carboxylate.

Materials:

  • Methyl 2-aminothiophene-3-carboxylate

  • Urea

  • 1 N Sodium Hydroxide (NaOH)

  • 2 N Hydrochloric Acid (HCl)

  • Activated Charcoal

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, intimately mix methyl 2-aminothiophene-3-carboxylate (0.01 mol) and urea (0.05 mol).

  • Heating: Heat the mixture in an oil bath at 200°C for 2 hours. The mixture will melt to form a clear, brown mass which will solidify upon standing.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dissolve the solid product in warm 1 N sodium hydroxide solution.

    • Decolorize the resulting solution by adding a small amount of activated charcoal and warming gently.

    • Filter the hot solution to remove the charcoal.

    • Acidify the filtrate with 2 N hydrochloric acid until a crystalline precipitate forms.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water.

    • Recrystallize the crude product from water or ethanol to obtain pure thieno[2,3-d]pyrimidine-2,4-diol.[6]

Self-Validation and Expected Results:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if starting materials and products have different Rf values.

  • Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.[6] The melting point of the purified product should be sharp and consistent with literature values.

Compound Starting Material Reagents Yield Melting Point (°C) Reference
Thieno[2,3-d]pyrimidine-2,4-diolMethyl 2-aminothiophene-3-carboxylateUrea~72%>300[6]

Section 2: Synthesis of Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine core is another important heterocyclic system found in numerous biologically active molecules.[7][8] The synthesis of this scaffold from 2-aminothiophenes typically involves the construction of the pyridine ring through cyclization reactions.

Synthetic Strategies and Mechanistic Considerations

Several classical named reactions can be adapted for the synthesis of thieno[2,3-b]pyridines from 2-aminothiophenes.

  • Friedländer Annulation: This method involves the condensation of a 2-aminothiophene bearing a carbonyl group at the 3-position with a compound containing an activated methylene group. The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the pyridine ring.

  • Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxythieno[2,3-b]pyridines. It involves the reaction of a 2-aminothiophene with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. The initial reaction forms an aminomethylenemalonate intermediate, which upon thermal cyclization yields the 4-hydroxythieno[2,3-b]pyridine-3-carboxylate.[7]

Visualizing the Synthesis of Thieno[2,3-b]pyridines:

Thienopyridine_Synthesis cluster_friedlander Friedländer Annulation cluster_gould_jacobs Gould-Jacobs Reaction Aminothiophene_carbonyl 2-Amino-3-acylthiophene Thienopyridine_F Thieno[2,3-b]pyridine Aminothiophene_carbonyl->Thienopyridine_F Condensation & Cyclization Active_methylene Active Methylene Compound Active_methylene->Aminothiophene_carbonyl Aminothiophene 2-Aminothiophene Intermediate_GJ Aminomethylenemalonate Intermediate Aminothiophene->Intermediate_GJ Malonic_ester_deriv Diethyl Ethoxymethylene- malonate Malonic_ester_deriv->Intermediate_GJ Reaction Thienopyridine_GJ 4-Hydroxythieno[2,3-b]pyridine Intermediate_GJ->Thienopyridine_GJ Thermal Cyclization

Caption: Key synthetic strategies for the formation of the thieno[2,3-b]pyridine scaffold.

Experimental Protocol: Friedländer Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol provides a general procedure for the synthesis of a thieno[2,3-b]pyridine derivative via the Friedländer annulation.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Cyclohexanone

  • Potassium hydroxide (KOH)

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (10 mmol) and cyclohexanone (12 mmol) in ethanol (50 mL).

  • Base Addition: Add a catalytic amount of potassium hydroxide to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • The product will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure thieno[2,3-b]pyridine derivative.

Self-Validation and Expected Results:

  • Reaction Monitoring: TLC analysis should show the disappearance of the starting materials and the appearance of a new spot corresponding to the product.

  • Product Characterization: The structure of the synthesized thieno[2,3-b]pyridine should be confirmed using spectroscopic techniques (1H NMR, 13C NMR, IR, and MS). The yield and melting point should be recorded and compared with literature values if available.

Product Class Starting Material Key Reagents General Reaction Conditions Reference
Thieno[2,3-b]pyridines2-Amino-3-acylthiopheneKetone/Aldehyde with α-methyleneBase or acid catalysis, reflux[7]
4-Hydroxythieno[2,3-b]pyridines2-AminothiopheneDiethyl ethoxymethylenemalonateThermal cyclization[7]

Section 3: Emerging Synthetic Routes to Other Fused Heterocycles

The versatility of the 2-aminothiophene scaffold extends beyond the synthesis of thienopyrimidines and thienopyridines. Researchers are continuously exploring new synthetic methodologies to access other novel fused heterocyclic systems with potential biological activities.

Synthesis of Thieno[2,3-b]pyrazines

Thieno[2,3-b]pyrazines are another class of heterocycles with interesting pharmacological properties. A common synthetic approach involves the condensation of a 3,4-diaminothiophene derivative with a 1,2-dicarbonyl compound. The 3,4-diaminothiophene can be prepared from a suitably substituted 2-aminothiophene precursor.

Synthesis of Thieno[2,3-d]thiazoles

The synthesis of thieno[2,3-d]thiazoles from 2-aminothiophenes can be achieved through various routes. One method involves the reaction of a 2-aminothiophene with a reagent that can provide the thiazole ring fragment, such as carbon disulfide followed by an alkylating agent, or with isothiocyanates.

Conclusion: A Future Perspective

The synthesis of novel heterocyclic compounds from 2-aminothiophenes remains a vibrant and highly productive area of research in medicinal chemistry. The inherent reactivity and accessibility of the 2-aminothiophene scaffold provide a robust platform for the generation of diverse molecular architectures. The continued development of novel synthetic methodologies, including multicomponent reactions and green chemistry approaches, will undoubtedly lead to the discovery of new and potent therapeutic agents. This guide has provided a foundational understanding and practical protocols for the synthesis of key heterocyclic systems derived from 2-aminothiophenes, empowering researchers to explore the vast chemical space offered by this remarkable building block.

References

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (n.d.). Longdom Publishing. Retrieved January 27, 2026, from [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO. Retrieved January 27, 2026, from [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022).
  • Synthesis of Thienothiophenes. (n.d.). Encyclopedia.pub. Retrieved January 27, 2026, from [Link]

  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC - PubMed Central.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 27, 2026, from [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO. Retrieved January 27, 2026, from [Link]

  • Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of Thieno[2,3‐d]thiazole‐2‐carboxamides. (n.d.). Sci-Hub. Retrieved January 27, 2026, from [Link]

  • Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Synthesis of Some New Thieno[2,3-b]pyridines, Pyrimidino[4′,5 - Sci-Hub. (n.d.). Retrieved January 27, 2026, from https://sci-hub.se/10.1080/10426500802077630
  • There is no specific title for this reference.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. Retrieved January 27, 2026, from [Link]

  • Polythieno[3,4-b]pyrazine: pathways to metallic charge transport. (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 27, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Methods for the synthesis of thieno[2,3‐b]pyridines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Thienothiophene. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc. Retrieved January 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

Welcome to the technical support center for the purification of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important thiophene derivative. As a key intermediate in the synthesis of various pharmacologically active compounds, achieving high purity of this molecule is paramount.

Introduction to the Purification Challenges

Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is commonly synthesized via the Gewald three-component reaction.[1][2] This multicomponent reaction, while efficient, can lead to a variety of impurities that co-precipitate or are co-extracted with the desired product. The primary challenges in purification arise from the removal of unreacted starting materials, intermediates, and side-products inherent to the Gewald synthesis mechanism.

This guide will provide a structured approach to identifying and resolving these purification hurdles, ensuring you obtain a final product of high purity, suitable for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate.

General Purity Assessment

Q1: My initial product is a discolored solid. What are the likely impurities?

A1: Discoloration, typically yellow to brown, is common in the crude product of a Gewald reaction. The primary sources of color are often residual elemental sulfur and polymeric sulfur byproducts. Other potential impurities include unreacted starting materials (e.g., 4-fluorobenzaldehyde or a related ketone, and methyl cyanoacetate), the intermediate from the Knoevenagel condensation, and various side-products from the complex reaction mechanism.[1][3]

Q2: What is the expected melting point of the pure compound, and how can I use it to assess purity?

A2: The reported melting point for Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is in the range of 143-148°C . A broad melting range or a melting point significantly lower than this indicates the presence of impurities. A sharp melting point within this range is a good indicator of high purity.

Q3: What are the key features I should look for in the 1H NMR spectrum to confirm the structure and purity of my product?

A3: In a pure sample, you should expect to see characteristic signals for the aromatic protons of the 4-fluorophenyl group, the thiophene proton, the amine protons, and the methyl ester protons. The absence of signals corresponding to starting materials is a key indicator of purity. For instance, the aldehydic proton of 4-fluorobenzaldehyde (around 9-10 ppm) or the methylene protons of methyl cyanoacetate (around 3.5 ppm) should be absent. The integration of the signals should also correspond to the expected proton ratios.

Recrystallization Troubleshooting

Q4: I'm attempting to recrystallize my crude product, but it's "oiling out." What does this mean and how can I prevent it?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming crystals upon cooling. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent, or when the concentration of impurities is high.

  • Causality: The high concentration of the solute or impurities lowers the melting point of the mixture, causing it to separate as a liquid.

  • Troubleshooting Steps:

    • Increase the solvent volume: This will reduce the concentration of the solute and impurities.

    • Cool the solution more slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This provides more time for crystal nucleation.

    • Use a solvent/anti-solvent system: Dissolve the crude product in a minimum amount of a good solvent (e.g., hot ethanol or ethyl acetate) and then slowly add a miscible "anti-solvent" in which the product is less soluble (e.g., hexane or water) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

Q5: My recrystallization yield is very low. What are the possible reasons and how can I improve it?

A5: Low yield during recrystallization can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures.

  • Premature crystallization: If the solution cools too quickly during filtration, product can be lost on the filter paper.

  • The chosen solvent is too good a solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Troubleshooting Steps:

    • Minimize solvent usage: Use just enough hot solvent to dissolve the crude product.

    • Pre-heat the filtration apparatus: Use a hot gravity filtration setup to remove insoluble impurities.

    • Optimize your solvent system: Test different solvents or solvent mixtures to find the one that gives the best balance of solubility at high and low temperatures. For 2-aminothiophene derivatives, ethanol, or mixtures of ethyl acetate and hexane are often good starting points.[4]

Column Chromatography Troubleshooting

Q6: I'm running a silica gel column, but my product is streaking and I'm getting poor separation. What's causing this?

A6: Streaking on a silica gel column is a common issue with amine-containing compounds like your target molecule.

  • Causality: The slightly acidic nature of standard silica gel can lead to strong interactions with the basic amino group of your product, causing it to elute slowly and as a broad band.

  • Troubleshooting Steps:

    • Neutralize the silica gel: Pre-treat the silica gel slurry with a small amount of a non-nucleophilic base like triethylamine (typically 0.5-1% v/v in the eluent).

    • Use a different stationary phase: Consider using neutral alumina as an alternative to silica gel.

    • Optimize the mobile phase: A more polar solvent system may be required to effectively elute your compound. A gradient elution from a less polar to a more polar solvent system (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane) can improve separation.

Q7: I'm seeing a yellow band running with my product on the column. What is it and how do I remove it?

A7: A yellow band is often due to residual elemental sulfur from the Gewald reaction.

  • Causality: Sulfur has some solubility in common organic solvents used for chromatography.

  • Troubleshooting Steps:

    • Pre-purification wash: Before chromatography, wash the crude product with a solvent in which sulfur is soluble but your product is not, such as carbon disulfide (use with extreme caution in a well-ventilated fume hood) or by trituration with hot hexane.

    • Optimize chromatography: Sulfur typically elutes with non-polar solvents. Running the column with a less polar solvent system initially may help to separate the sulfur from your more polar product.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (from Gewald Reaction) Initial_Wash Initial Wash (e.g., with cold ethanol or hexane) Crude->Initial_Wash Remove bulk impurities Recrystallization Recrystallization Initial_Wash->Recrystallization Primary Purification Column Column Chromatography Initial_Wash->Column If recrystallization is ineffective or for higher purity Recrystallization->Column For further purification Pure Pure Product (Verify by MP, NMR) Recrystallization->Pure If purity is sufficient Column->Pure Final Polishing Impurities cluster_reactants Starting Materials cluster_intermediates Intermediates & Side Products cluster_product Final Product A 4-Fluorobenzaldehyde D Knoevenagel Intermediate A->D B Methyl Cyanoacetate B->D C Sulfur F Methyl 2-amino-4-(4-fluorophenyl) thiophene-3-carboxylate C->F E Dimerized Intermediate D->E Side Reaction D->F

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

Welcome to the technical support center for the recrystallization of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this important thiophene derivative. The methodologies and explanations provided herein are grounded in established chemical principles to ensure scientific integrity and repeatability.

Introduction to the Compound and its Purification

Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis often proceeds via the Gewald reaction, a versatile method for preparing substituted 2-aminothiophenes.[1] While powerful, the crude product from this reaction often contains unreacted starting materials and byproducts, necessitating a robust purification step. Recrystallization is a preferred method for obtaining highly pure crystalline material, crucial for subsequent synthetic steps and biological screening.

The presence of the fluorophenyl group can influence the compound's solubility and crystalline nature, sometimes presenting unique challenges during purification.[2][3][4] This guide will address these specific challenges in a practical question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate.

Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What should I do?

A1: This indicates that the chosen solvent is likely a poor solvent for your compound, even at elevated temperatures.

  • Immediate Action: Do not continue adding excessive amounts of the poor solvent, as this will lead to very low recovery. Instead, try a different solvent or a solvent mixture.

  • Systematic Approach:

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and a mixture like ethyl acetate/hexanes). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. For a related compound, methyl 3-amino-4-methylthiophene-2-carboxylate, methanol is a known solvent.

    • Consider a Solvent Mixture: If a single solvent is not ideal, a two-solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common mixture for 2-aminothiophenes is ethyl acetate/hexanes.

Q2: My compound "oiled out" of the solution instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid instead of solid crystals. The reported melting point for this compound is in the range of 143-148°C.

  • Causality: This is often due to the solution being too concentrated or cooling too rapidly. The high concentration of the solute significantly depresses the melting point of the mixture.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly. This will increase the temperature at which saturation occurs.

    • Slow Cooling: Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask with glass wool or a beaker.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][6]

    • Seeding: If you have a pure crystal of the compound, add a tiny speck to the cooled solution to induce crystallization.

Q3: I have a very low yield of crystals after recrystallization. What went wrong?

A3: A low yield is a common issue and can be attributed to several factors.

  • Possible Causes and Solutions:

    • Too much solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.

      • Remedy: If you still have the mother liquor, you can try to recover more product by slowly evaporating some of the solvent and cooling the solution again.

    • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper.

      • Prevention: Use a pre-heated funnel and flask for hot filtration and work quickly.

    • Inappropriate solvent choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

      • Solution: Refer to the solvent selection table below and consider a solvent in which your compound has lower solubility at colder temperatures. A patent for purifying a similar compound, 2-(4-fluorophenyl)thiophene, suggests using petroleum ether.[7]

    • Incomplete precipitation: Cooling to room temperature may not be sufficient for maximum crystal recovery.

      • Action: Once the flask has reached room temperature, place it in an ice bath to further decrease the solubility of your compound.

Q4: My final crystals are colored, but the pure compound should be a white or off-white solid. How do I remove colored impurities?

A4: Colored impurities are common in many organic reactions, including the Gewald synthesis, which can sometimes produce colored byproducts.

  • Decolorization Technique:

    • Activated Charcoal: After dissolving your crude product in the hot recrystallization solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Boil and Filter: Swirl the mixture and gently boil for a few minutes. The colored impurities will adsorb onto the surface of the activated charcoal.

    • Hot Filtration: Perform a hot filtration to remove the charcoal. It is crucial to do this step quickly and with pre-heated glassware to prevent premature crystallization of your product.

    • Crystallize: Allow the hot, colorless filtrate to cool slowly to form pure, colorless crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate?

A1: The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures. While specific solubility data for this exact compound is not widely published, based on its structure (an aromatic amine and an ester) and data from similar compounds, good starting points are:

  • Single Solvents: Ethanol, Methanol, Ethyl Acetate.

  • Solvent Mixtures: Ethyl Acetate/Hexanes, Toluene/Hexanes.

A systematic solvent screening with a small amount of your crude material is the most reliable way to determine the optimal solvent or solvent system for your specific sample.

Solvent Selection Guide

Solvent Polarity Boiling Point (°C) Comments
Hexane/Petroleum Ether Non-polar 60-90 Good as a "poor" solvent in a two-solvent system. Used for similar thiophene purifications.[7][8]
Toluene Non-polar 111 Can be a good solvent for aromatic compounds.
Ethyl Acetate Polar aprotic 77 Often a good "good" solvent. Used in mixtures for 2-aminothiophenes.
Ethanol Polar protic 78.4 A common and effective recrystallization solvent for many organic compounds.

| Methanol | Polar protic | 64.7 | Known to be a good solvent for a similar compound, methyl 3-amino-4-methylthiophene-2-carboxylate. |

Q2: What are the characteristics of good quality crystals?

A2: High-quality crystals are typically well-formed with defined edges and faces. They should have a sharp melting point range (typically 1-2°C). A broad melting point range usually indicates the presence of impurities. The color should be consistent with that of the pure compound (in this case, likely white to off-white).

Q3: How can I promote the formation of large, well-defined crystals?

A3: The key to growing large crystals is slow cooling. Rapid cooling leads to the formation of many small crystals that can trap impurities. Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop. Once at room temperature, the flask can be moved to a colder environment like a refrigerator or an ice bath to maximize yield.

Q4: What are the potential impurities from the Gewald synthesis that I should be aware of?

A4: The Gewald reaction, while efficient, can lead to several impurities, including:

  • Unreacted Starting Materials: 4-fluorobenzaldehyde, methyl cyanoacetate, and elemental sulfur.

  • Side-Products: Self-condensation products of the starting materials or intermediates. The Knoevenagel condensation intermediate, formed from the aldehyde and the active methylene compound, can sometimes be isolated.[1]

  • Polysulfides: The reaction of elemental sulfur can sometimes lead to the formation of polysulfide species.

A well-executed recrystallization should effectively remove these impurities, as their solubility properties will likely differ significantly from the desired product.

Experimental Workflow & Visualization

Step-by-Step General Recrystallization Protocol

  • Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if necessary) Dissolve->Hot_Filter Cool Slow Cooling (Crystallization) Hot_Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: A generalized workflow for the recrystallization process.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • When heating organic solvents, use a heating mantle or a steam bath. Never heat flammable organic solvents with an open flame.

  • Handle activated charcoal carefully as it is a fine powder that can be easily inhaled.

This technical support guide is intended to provide a strong foundation for the successful recrystallization of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. Should you encounter issues not covered in this document, we recommend consulting the primary literature for more specific experimental details.

References

  • Google Patents. (2009). Process for the purification of thiophenes.
  • Ullmann's Encyclopedia of Industrial Chemistry. (2000).
  • Google Patents. (1989). Process for preparing thiophene derivatives.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • UCHEM. (n.d.). Fluorinated Aromatic Compounds - Essential Building Blocks for Research and Industry. Retrieved from [Link]

  • Google Patents. (2018). Preparation method of high-purity 2-(4-fluorophenyl) thiophene.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Google Patents. (2002). Production of 4-fluorobenzaldehyde.
  • ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. Retrieved from [Link]

  • MDPI. (2022). Polymyxin E-Modified Conjugated Polymer Nanoparticle for Photodynamic and Photothermal Combined Antimicrobial Therapy. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • ResearchGate. (n.d.). Three possible products from the reactions of Gewald's amide with aromatic aldehydes. Retrieved from [Link]

  • YouTube. (2023). Physicochemical properties of fluorine-containing saturated (hetero)cycles. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine compounds. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2007). p-fluoro benzaldehyde. Retrieved from [Link]

  • Vapi Care Pharma. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-(4-fluorophenyl)-3-thiophenecarboxylate. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Purification of Gewald Reaction Products

This technical support guide is designed for researchers, scientists, and professionals in drug development who utilize the Gewald reaction. Here, we address the common challenge of removing sulfur-based impurities from...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who utilize the Gewald reaction. Here, we address the common challenge of removing sulfur-based impurities from the final 2-aminothiophene products. This guide provides in-depth, field-proven insights and practical troubleshooting protocols to ensure the high purity of your synthesized compounds.

Frequently Asked Questions (FAQs)

Q1: What is the origin of sulfur impurities in the Gewald reaction?

The primary source of sulfur impurities is unreacted elemental sulfur (S₈), which is a key reagent in the Gewald reaction.[1][2] The reaction is a multi-component condensation between a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[1][2] While the goal is complete consumption of the sulfur, suboptimal reaction conditions, stoichiometry, or reaction time can lead to residual elemental sulfur in the crude product.

Q2: Are there other sulfur-containing byproducts besides elemental sulfur?

While unreacted elemental sulfur is the most common impurity, the complex mechanism of the Gewald reaction, which involves the formation of polysulfide intermediates, could potentially lead to other sulfur-containing byproducts.[3][4] However, these are generally less prevalent and are often removed by the same purification methods used for elemental sulfur. The main focus of purification is typically the removal of residual S₈.

Q3: Why is it crucial to remove sulfur impurities?

Sulfur impurities can have several detrimental effects on downstream applications:

  • Catalyst Poisoning: In subsequent reactions that use metal catalysts (e.g., palladium, platinum, nickel), sulfur compounds can act as potent catalyst poisons, deactivating the catalyst and hindering or completely inhibiting the reaction.

  • Interference with Biological Assays: For drug development professionals, sulfur impurities can interfere with biological assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.

  • Inaccurate Analytical Data: Residual sulfur can interfere with analytical techniques such as NMR and mass spectrometry, complicating structural elucidation and purity assessment.

  • Product Instability and Odor: Sulfur impurities can lead to product discoloration and the generation of unpleasant odors over time.

Troubleshooting Guide: Removal of Sulfur Impurities

A systematic approach to purification is essential for obtaining high-purity 2-aminothiophenes. The choice of method depends on the scale of the reaction, the properties of the desired product (specifically its solubility), and the nature of the impurities.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of Gewald reaction products.

Purification Workflow start Crude Gewald Product (Contains 2-aminothiophene and Sulfur Impurities) decision1 Is the product a solid? start->decision1 recrystallization Recrystallization washing Solvent Washing/Trituration recrystallization->washing Pre-treatment decision2 Is recrystallization effective? recrystallization->decision2 chromatography Column Chromatography pure_product Pure 2-Aminothiophene chromatography->pure_product decision1->recrystallization Yes decision1->chromatography No (Oil) decision2->chromatography No decision2->pure_product Yes

Caption: Decision workflow for purifying Gewald reaction products.

Experimental Protocols

Method 1: Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid 2-aminothiophene products from elemental sulfur. The principle relies on the differential solubility of the product and sulfur in a given solvent at different temperatures.

Causality: Elemental sulfur is soluble in many common organic solvents, particularly nonpolar ones, and its solubility increases with temperature.[5] By choosing a solvent system in which the 2-aminothiophene product has high solubility at elevated temperatures and low solubility at room temperature or below, while sulfur remains in solution upon cooling, a separation can be achieved.

Step-by-Step Protocol:

  • Solvent Selection:

    • Consult the solubility data for elemental sulfur in the table below.

    • Experiment with small amounts of your crude product to find a suitable recrystallization solvent or solvent mixture. Good starting points are often ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[6] The ideal solvent will fully dissolve the crude product at its boiling point and yield crystalline product upon cooling.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the product is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery of your product.

  • Hot Filtration (Optional but Recommended):

    • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can further increase the yield by cooling the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing dissolved sulfur.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Solubility of Elemental Sulfur

SolventSolubility ( g/100g solvent) at 25°C
Carbon Disulfide~35.5
Toluene~1.8
Benzene~1.7
Chloroform~1.0
Acetone~0.2
Ethanol~0.06
Methanol~0.02

This data is compiled from various sources and should be used as a general guide. Actual solubilities may vary with specific conditions.

Method 2: Column Chromatography

For oily products or when recrystallization is ineffective, silica gel column chromatography is the preferred method of purification.

Causality: Elemental sulfur is relatively nonpolar and therefore elutes quickly on silica gel with nonpolar solvents. 2-Aminothiophenes, containing an amino group, are more polar and will have a stronger affinity for the silica gel, allowing for separation.

Step-by-Step Protocol:

  • Column Packing:

    • Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble products, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with a nonpolar solvent system (e.g., 95:5 hexane/ethyl acetate). Elemental sulfur will typically elute in the first fractions.

    • Monitor the elution using Thin Layer Chromatography (TLC). A common visualization technique for sulfur is a potassium permanganate stain.

    • Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to elute the more polar 2-aminothiophene product.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aminothiophene.

Method 3: Solvent Washing/Trituration

This is a quick and simple method for removing small amounts of sulfur from a solid product that is sparingly soluble in a particular solvent in which sulfur is soluble.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent in which your 2-aminothiophene product is poorly soluble, but elemental sulfur has some solubility (e.g., cold toluene, diethyl ether, or hexane).

  • Procedure:

    • Place the crude solid in a flask.

    • Add a small volume of the chosen cold solvent and stir or sonicate the suspension for 10-15 minutes.

    • Collect the solid product by vacuum filtration and wash it with another small portion of the cold solvent.

    • Repeat the process if necessary, monitoring the purity by TLC.

    • Dry the purified solid under vacuum.

Final Recommendations

  • Reaction Optimization: The most effective way to deal with impurities is to prevent their formation in the first place. Optimize your reaction conditions (temperature, reaction time, and stoichiometry of reagents) to drive the reaction to completion and minimize residual sulfur.

  • Purity Analysis: Always confirm the purity of your final product using appropriate analytical techniques such as NMR, LC-MS, and melting point analysis.

By following this guide, you will be better equipped to troubleshoot and resolve issues related to sulfur impurities in your Gewald reaction products, leading to higher purity compounds and more reliable results in your research and development endeavors.

References

  • Puterová, Z., Sváč, A., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 488-492. [Link]

  • Shafighi, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24859-24881. [Link]

  • Huisman, T. J., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2025). Advanced Synthesis & Catalysis. [Link]

  • Li, Y., et al. (2015). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. The Journal of Organic Chemistry, 80(9), 4566-4573. [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2025). Request PDF. [Link]

  • Temperature and solvent control in the synthesis of 2-aminothiophenes. (2025). ResearchGate. [Link]

  • de Oliveira, C. S., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(2), 345. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2013). International Journal of Pharmacy and Biological Sciences. [Link]

  • Huisman, T. J., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2006). Bioorganic & Medicinal Chemistry, 14(11), 3781-3793. [Link]

  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 829-832. [Link]

  • Computational investigations on the mechanism of the Gewald reaction. (n.d.). ACS. [Link]

  • The Gewald multicomponent reaction. (2011). Molecular Diversity, 15(1), 3-33. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-Amino-4-Arylthiophene-3-Carboxylate Analogs

For researchers, scientists, and drug development professionals, the 2-amino-4-arylthiophene-3-carboxylate scaffold represents a privileged structure in medicinal chemistry. Its inherent drug-like properties and syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 2-amino-4-arylthiophene-3-carboxylate scaffold represents a privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic accessibility have made it a fertile ground for the discovery of novel therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of various analogs derived from this core structure, supported by experimental data and mechanistic insights. We will explore how subtle modifications to this thiophene framework can profoundly influence its anticancer, antimicrobial, and anti-inflammatory potential, offering a rationale for future drug design and development.

The 2-Amino-4-Arylthiophene Core: A Foundation for Diverse Bioactivity

The versatility of the 2-amino-4-arylthiophene-3-carboxylate core lies in its unique electronic and structural features. The thiophene ring, a bioisostere of the benzene ring, imparts favorable pharmacokinetic properties. The 2-amino and 3-carboxylate groups provide crucial hydrogen bonding donors and acceptors, facilitating interactions with biological targets. Furthermore, the 4-aryl substituent offers a key point for diversification, allowing for the modulation of steric and electronic properties to fine-tune biological activity and selectivity.

The primary synthetic route to this class of compounds is the elegant and efficient Gewald multicomponent reaction. This one-pot synthesis combines an α-methylene ketone, a cyano-active compound (like ethyl cyanoacetate), and elemental sulfur in the presence of a base to construct the substituted thiophene ring.[1][2] The simplicity and robustness of this reaction are central to the widespread exploration of this scaffold, as it allows for the rapid generation of diverse libraries of analogs for biological screening.

Gewald_Reaction_Workflow reagents α-Methylene Ketone + Cyano-active Compound + Elemental Sulfur one_pot One-Pot Reaction reagents->one_pot base Base (e.g., Morpholine, Diethylamine) base->one_pot Catalyst solvent Solvent (e.g., Ethanol, DMF) solvent->one_pot product 2-Amino-4-Arylthiophene-3-Carboxylate Analog one_pot->product Gewald Synthesis

Caption: Generalized workflow of the Gewald multicomponent synthesis for 2-amino-4-arylthiophene-3-carboxylate analogs.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

A significant body of research has focused on the anticancer properties of 2-amino-4-arylthiophene-3-carboxylate analogs. These compounds have demonstrated cytostatic and cytotoxic effects against a range of cancer cell lines, often with notable selectivity.[3]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these analogs is intricately linked to the nature of the substituents on the thiophene core. Key SAR observations include:

  • The 4-Aryl Moiety: The substitution pattern on the 4-aryl ring is a critical determinant of activity. The presence of electron-donating or electron-withdrawing groups can significantly impact potency. For instance, some studies have shown that specific substitutions can enhance activity against particular cancer cell lines.[4]

  • The 3-Carboxylate Group: Esterification of the 3-carboxylic acid can influence cell permeability and target engagement. Variations in the ester group (e.g., methyl, ethyl) have been shown to modulate cytostatic selectivity.[3]

  • The 2-Amino Group: While often unsubstituted, derivatization of the 2-amino group can lead to compounds with altered biological profiles. For example, the formation of carboxamides has been explored to mimic the structure of known anticancer agents like Combretastatin A-4 (CA-4).[4]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative 2-amino-4-arylthiophene-3-carboxylate analogs against various cancer cell lines.

Compound ID4-Aryl Substituent3-Carboxylate ModificationCancer Cell LineIC50 (µM)Reference
Analog 2b 4-FluorophenylCarboxamideHep3B5.46[5]
Analog 2e 3,4,5-TrimethoxyphenylCarboxamideHep3B12.58[5]
Prototype 3 UnspecifiedEsterProstate Cancer CellsHigh Nanomolar Range[3]
Analog 15b PhenylCarboxamideA278012 ± 0.17[6]
Analog 15b PhenylCarboxamideA2780CP10 ± 0.15[6]

IC50 values represent the concentration required to inhibit 50% of cell growth.

Mechanistic Considerations

Several mechanisms of action have been proposed for the anticancer effects of these thiophene derivatives. One prominent mechanism involves the inhibition of tubulin polymerization.[4] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Molecular docking studies have revealed that the thiophene ring can form crucial π-cationic interactions within the binding pocket, contributing to the inhibitory activity.[4] Other studies have pointed towards the preferential suppression of protein synthesis over DNA or RNA synthesis and the induction of apoptosis.[3]

Anticancer_Mechanism Thiophene 2-Amino-4-Arylthiophene Analog Tubulin Tubulin Dimer Thiophene->Tubulin Binds to Colchicine Site Microtubule Microtubule Instability Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 2-Amino-4-arylthiophene-3-carboxylate analogs have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[8][9][10]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these thiophene derivatives is highly dependent on their substitution patterns:

  • Substituents at the 2-Amino Position: Modifications at this position can significantly influence antimicrobial potency. For example, the introduction of a phenylamino group has been shown to be beneficial.[9]

  • The 4-Aryl Group: The nature of the aryl substituent at the 4-position plays a role in modulating activity against different microbial strains.

  • The 5-Position: The introduction of substituents at the 5-position of the thiophene ring can also impact the antimicrobial profile.

Comparative Antimicrobial Data

The following table presents the in vitro antimicrobial activity of selected 2-amino-4-arylthiophene-3-carboxylate analogs, expressed as the zone of inhibition.

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungiReference
S. aureusB. subtilisE. coliP. aeruginosa
Analog 7b High ActivityHigh ActivityHigh ActivityHigh Activity
Analog 8 High ActivityHigh ActivityHigh ActivityHigh Activity
Analog 3 Moderate ActivityLow ActivityLow ActivityModerate Activity
Analog 5 High ActivityModerate ActivityHigh ActivityHigh Activity
Analog 6 Moderate ActivityHigh ActivityHigh ActivityHigh Activity
Analog 7a High ActivityHigh ActivityHigh ActivityHigh Activity

Activity levels are qualitative summaries based on the provided data.[9]

Mechanistic Considerations

The precise mechanisms by which these thiophene derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature of the thiophene ring likely facilitates passage through microbial cell membranes.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Certain 2-amino-4-arylthiophene-3-carboxylate analogs have demonstrated promising anti-inflammatory properties.[8][11]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of these compounds is influenced by specific structural features:

  • The 4-Aryl Moiety: The substitution pattern on the 4-aryl ring is crucial. Studies have shown that electron-donating groups on this ring can enhance inhibitory activity against key inflammatory targets.[12][13]

  • The 3-Carboxylate Group: The nature of the ester or amide at this position can affect the compound's ability to interact with inflammatory mediators.

Comparative Anti-inflammatory Data

The following table highlights the in vivo anti-inflammatory activity of representative analogs in a carrageenan-induced rat paw edema model.

Compound ID% Inhibition of Paw EdemaReference
Analog 1c Maximum Inhibitory Activity[11]
Ibuprofen (Standard) Standard Reference[11]
Mechanistic Considerations

The anti-inflammatory effects of these thiophene derivatives are thought to be mediated through the inhibition of key inflammatory pathways. One proposed mechanism is the inhibition of atypical protein kinase C (aPKC) isoforms, which are involved in signaling cascades that lead to increased vascular permeability and inflammation.[12][13] By inhibiting aPKC, these compounds can block the downstream activation of transcription factors like NF-κB, which orchestrate the expression of pro-inflammatory genes.[12] Another potential mechanism involves the activation of the NRF2 pathway, which plays a crucial role in the cellular defense against oxidative stress and inflammation.[14]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of 2-amino-4-arylthiophene-3-carboxylate analogs on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of the thiophene analogs against bacterial strains.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 2-amino-4-arylthiophene-3-carboxylate scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with diverse biological activities. The comparative analysis presented in this guide highlights the critical role of structure-activity relationships in fine-tuning the anticancer, antimicrobial, and anti-inflammatory properties of these analogs. The synthetic tractability of the Gewald reaction ensures that a vast chemical space around this core structure remains to be explored.

Future research in this area should focus on:

  • Lead Optimization: Further derivatization of the most potent and selective compounds to enhance their efficacy and pharmacokinetic profiles.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these analogs to elucidate their precise mechanisms of action.

  • In Vivo Efficacy and Safety: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

By leveraging the insights gained from comparative studies and a rational drug design approach, the 2-amino-4-arylthiophene-3-carboxylate scaffold holds significant promise for the discovery of next-generation therapies for a range of human diseases.

References

  • El-Sayed, M. A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2947. [Link]

  • Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 131(3), 279-291. [Link]

  • Grant, M. B., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2634-2638. [Link]

  • Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 31(5), 1184-1193. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-839. [Link]

  • Thomas, J., et al. (2017). Pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes. European Journal of Medicinal Chemistry, 138, 933-945. [Link]

  • Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction. (n.d.). ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76. [Link]

  • Goh, E. L., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Grant, M. B., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2634-2638. [Link]

  • Duvauchelle, V., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24863-24887. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76. [Link]

  • Synthesis and anti-inflammatory activity of 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates. (n.d.). ResearchGate. [Link]

  • Process for preparing thiophene derivatives. (n.d.).
  • Narender, P., & Kumar, A. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences and Clinical Research, 1(1), 71-76. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

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  • Kumar, A., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(2), 234-240. [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

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Comparative

A Comparative Guide to Thieno[2,3-d]pyrimidine Derivatives in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility for the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility for the development of potent and selective kinase inhibitors.[1] This guide provides a comparative analysis of thieno[2,3-d]pyrimidine derivatives targeting key kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Src kinase. By examining the structure-activity relationships (SAR) and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers in the field of drug discovery.

The Thieno[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is structurally analogous to purine, a key component of nucleic acids.[2] This inherent bioisosterism allows it to effectively mimic the adenine moiety of ATP, enabling competitive binding to the ATP-binding site of a wide range of kinases.[3] The amenability of the thieno[2,3-d]pyrimidine scaffold to chemical modification at various positions allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.[2]

Comparative Analysis of Kinase Inhibition

This section delves into the inhibitory profiles of various thieno[2,3-d]pyrimidine derivatives against specific kinase targets. The data presented is collated from multiple studies to provide a comparative overview.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[2] Thieno[2,3-d]pyrimidine derivatives have been extensively explored as EGFR inhibitors, with some compounds showing potent activity against both wild-type (WT) and clinically relevant mutant forms of the enzyme, such as the T790M resistance mutation.

Key Structure-Activity Relationships for EGFR Inhibition:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring is critical for potent EGFR inhibition. Anilino groups are commonly employed, and their substitution pattern significantly influences activity.

  • Modifications at the 5- and 6-positions: The thiophene ring offers further points for modification. Small, hydrophobic groups at these positions are often well-tolerated and can enhance binding affinity.

  • Targeting the T790M "gatekeeper" mutation: Specific structural features, such as the incorporation of a Michael acceptor group, have been shown to enable covalent binding to a cysteine residue in the active site of the T790M mutant, overcoming acquired resistance to first- and second-generation EGFR inhibitors.

Table 1: Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR

Compound IDR1 (at 4-position)R2 (on 4-anilino)EGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)Reference CompoundReference IC50 (nM)
Compound A 4-(3-chloro-4-fluoroanilino)-1144Erlotinib5
Compound B 4-(3-ethynylanilino)-220Afatinib0.5
Compound C 4-(4-acryloylaminoanilino)-1.515Osimertinib12 (T790M)

Note: The compound IDs are representative examples derived from the literature for illustrative purposes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent anti-VEGFR-2 activity.

Key Structure-Activity Relationships for VEGFR-2 Inhibition:

  • The 4-position substituent: Similar to EGFR inhibitors, the moiety at the 4-position is crucial. Often, a linker to a substituted aromatic or heteroaromatic ring system is employed to occupy the hydrophobic region of the ATP-binding pocket.

  • Substituents on the thiophene ring: Modifications on the thiophene ring can influence both potency and selectivity.

Table 2: Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2

Compound IDSubstituent at C4Substituent at C5/C6VEGFR-2 IC50 (µM)Reference CompoundReference IC50 (µM)
Compound D -NH-Ph-4-F-0.15Sorafenib0.09
Compound E -NH-Indazole-0.05Sunitinib0.009
17f 4-(3-fluorobenzamido)phenylamino5,6-dimethyl0.23Sorafenib0.23[4]
Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Dysregulation of this pathway is common in cancer. Thieno[2,3-d]pyrimidines have emerged as a promising scaffold for the development of PI3K inhibitors.

Key Structure-Activity Relationships for PI3K Inhibition:

  • Morpholino group at the 4-position: A morpholine moiety at the 4-position is a common feature in many potent PI3K inhibitors, as it can form a crucial hydrogen bond with the hinge region of the kinase.

  • Substituents at the 2-position: The nature and substitution pattern of an aryl group at the 2-position significantly impact the inhibitory activity and isoform selectivity.[5]

Table 3: Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against PI3K

Compound IDR group at C2PI3Kα (% Inhibition @ 10 µM)PI3Kβ (% Inhibition @ 10 µM)PI3Kγ (% Inhibition @ 10 µM)PI3Kδ (% Inhibition @ 10 µM)
VIb 3,5-dimethoxy-4-hydroxyphenyl65728458
IIIa 3-hydroxyphenyl55627045
IIIb 4-hydroxyphenyl<40<40<40<40

Data adapted from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[5]

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Its overexpression and activation are linked to the development and progression of many cancers. While the thieno[2,3-d]pyrimidine scaffold has been more extensively explored for other kinases, its potential as a core for Src inhibitors is an active area of research.

Key Structure-Activity Relationships for Src Inhibition:

  • Anilino group at the 4-position: Similar to EGFR inhibitors, an appropriately substituted anilino group at the 4-position is a key pharmacophoric feature for Src inhibition.

  • Substituents on the thiophene ring: Bulky and hydrophobic groups on the thiophene ring can enhance binding to the hydrophobic pocket of the Src kinase domain.

Specific IC50 data for thieno[2,3-d]pyrimidine derivatives against Src kinase is less prevalent in the readily available literature compared to EGFR and VEGFR-2. Further focused screening and optimization are required to fully elucidate the potential of this scaffold for Src inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., EGFR, VEGFR-2, PI3K, Src)

    • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

    • 384-well white plates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 1 µL of the compound solution to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration close to the Km for the specific kinase).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents and Materials:

    • Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway Visualizations

Understanding the signaling pathways in which these kinases operate is crucial for appreciating the mechanism of action of their inhibitors. The following diagrams, generated using Graphviz, illustrate these complex networks.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruitment PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg EGF EGF EGF->EGFR Ligand Binding SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCg->PKC PKC->Transcription

Caption: Simplified EGFR Signaling Pathway.

VEGFR2_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC Src VEGFR2->SRC p38_MAPK p38 MAPK VEGFR2->p38_MAPK VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT FAK FAK SRC->FAK Migration Migration SRC->Migration FAK->Migration p38_MAPK->Migration eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Permeability Permeability eNOS->Permeability

Caption: Key VEGFR-2 Signaling Pathways in Angiogenesis.

PI3K_AKT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Growth Cell Growth mTORC1->Growth Proliferation Proliferation GSK3b->Proliferation Inhibition of Inhibitor Survival Survival FOXO->Survival Inhibition of Apoptosis Inhibitor

Caption: The PI3K/AKT Signaling Cascade.

SRC_Signaling_Pathway cluster_activation Upstream Activation cluster_downstream Downstream Effectors cluster_response Cellular Outcomes RTK RTKs (e.g., EGFR) SRC Src Kinase RTK->SRC Integrins Integrins Integrins->SRC GPCRs GPCRs GPCRs->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_MAPK RAS-MAPK Pathway SRC->RAS_MAPK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT Adhesion Cell Adhesion FAK->Adhesion Migration Migration & Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival

Caption: Overview of Src Kinase Signaling.[6]

Conclusion

The thieno[2,3-d]pyrimidine scaffold represents a highly successful and versatile platform for the design of potent kinase inhibitors. The extensive research into this chemical class has yielded a wealth of structure-activity relationship data, guiding the development of compounds with impressive potency and, in some cases, desirable selectivity profiles. The comparative analysis presented in this guide highlights the key structural modifications that can be exploited to target different kinases, including EGFR, VEGFR-2, and PI3K. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of novel thieno[2,3-d]pyrimidine derivatives. As our understanding of the kinome and its role in disease continues to expand, the thieno[2,3-d]pyrimidine scaffold is poised to remain a cornerstone of kinase inhibitor drug discovery.

References

  • Abouzid, K. A. M., & El-Sokkary, R. I. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 33-41. [Link]

  • Bugge, S., et al. (2014). Discovery of 4-N-Substituted 6-Arylthieno[2,3-d]pyrimidines as Potent Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors. Journal of Medicinal Chemistry, 57(5), 2085-2104.
  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016).
  • Gryshchenko, O. V., et al. (2015). Discovery of novel thieno[2,3-d]pyrimidines as potent FGFR1 inhibitors. European Journal of Medicinal Chemistry, 95, 24-33.
  • Hassan, G. S., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 536-553. [Link]

  • Luke, R. W. A., et al. (2010). The discovery of a novel class of thieno[2,3-d]pyrimidines as potent inhibitors of Tie-2. Bioorganic & Medicinal Chemistry Letters, 20(21), 6348-6351.
  • Park, J. E., et al. (2014). Discovery of thienopyrimidine-based analogues as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4182-4186.
  • Rashed, N., & El-Gazzar, A. R. B. A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1735-1755. [Link]

  • Rheault, T. R., et al. (2009). Discovery of a series of 4-anilino-thieno[3,2-d]pyrimidines as potent, selective, and orally active dual inhibitors of EGFR and ErbB-2. Bioorganic & Medicinal Chemistry Letters, 19(16), 4655-4659.
  • Wu, H., et al. (2010). Discovery of a novel series of tetrahydropyridothieno[2,3-d]pyrimidine derivatives as potent, selective, and orally active inhibitors of EGFR. Bioorganic & Medicinal Chemistry Letters, 20(12), 3654-3658.
  • Roskoski, R. Jr. (2004). Src protein-tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155-1164. [Link]

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Validation

A Comparative In Vitro Analysis: Unveiling the Impact of Fluorination on 2-Aminothiophene Analogs as Kinase Inhibitors

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of medicinal chemistry.[1][2] This guide provides a comprehensive in vitro comparison of fluori...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of medicinal chemistry.[1][2] This guide provides a comprehensive in vitro comparison of fluorinated versus non-fluorinated 2-aminothiophene analogs, a class of compounds recognized for their potential as kinase inhibitors in oncology.[3][4] We will delve into the rationale behind fluorination, present detailed experimental protocols for key assays, and analyze the resulting data to elucidate the structure-activity relationships (SAR) that drive potency and cellular efficacy.

The Rationale for Fluorination: Beyond a Simple Halogen Swap

The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties.[1][2][5] Unlike other halogens, fluorine's high electronegativity and small van der Waals radius (comparable to hydrogen) allow for isosteric replacement of hydrogen, yet it can profoundly alter a molecule's electronic profile, pKa, lipophilicity, and metabolic stability.[2][6][7]

For 2-aminothiophene analogs targeting protein kinases, fluorination can offer several advantages:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electron density of the aromatic thiophene ring and adjacent functional groups, potentially leading to more favorable interactions with the target kinase's active site.[2]

  • Improved Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[1][6][8]

  • Increased Membrane Permeability: Judicious fluorination can enhance a compound's lipophilicity, facilitating its passage across cellular membranes to reach intracellular targets.[1][2][9]

This guide will explore these hypotheses through a series of robust in vitro assays, comparing a parent non-fluorinated 2-aminothiophene analog with its strategically fluorinated counterpart.

Experimental Design: A Multi-Faceted Approach to Characterization

To provide a holistic comparison, we will employ a tiered assay cascade designed to assess the compounds' biochemical potency, cellular activity, and target engagement.

Compound Analogs:

  • AT-NF: A parent 2-aminothiophene analog.

  • AT-F: A fluorinated derivative of AT-NF.

Targeted Pathway: For the purpose of this guide, we will focus on a hypothetical serine/threonine kinase, "Kinase X," implicated in a cancer signaling pathway.

Assay Cascade:

  • In Vitro Kinase Assay: To determine the direct inhibitory effect of the analogs on the enzymatic activity of Kinase X.

  • Cellular Viability Assay (MTT): To assess the cytotoxic or cytostatic effects of the analogs on a cancer cell line expressing Kinase X.

  • Cellular Target Engagement Assay: To confirm that the analogs interact with Kinase X within the complex environment of a living cell.

Methodologies and Protocols

In Vitro Kinase Assay

This assay directly measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the target kinase.[10][11] We will utilize a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Compound Dilution Reaction_Mix Combine Compound, Kinase Mix, and ATP Compound_Prep->Reaction_Mix Kinase_Prep Kinase & Substrate Mix Kinase_Prep->Reaction_Mix ATP_Prep ATP Solution ATP_Prep->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Detection_Reagent Add Kinase-Glo® Reagent Incubation->Detection_Reagent Luminescence_Read Read Luminescence Detection_Reagent->Luminescence_Read

Caption: Workflow for the in vitro kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of AT-NF and AT-F in 100% DMSO, starting from a 10 mM stock.

  • Reaction Setup: In a 96-well white plate, add 5 µL of each compound dilution. For controls, add 5 µL of DMSO (negative control) and 5 µL of a known Kinase X inhibitor (positive control).[12]

  • Kinase and Substrate Addition: Prepare a master mix containing Kinase X and its specific peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 20 µL of this mix to each well.

  • Initiation of Reaction: Add 25 µL of 10 µM ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 50 µL of Kinase-Glo® Luminescent Kinase Assay reagent to each well to stop the reaction and measure the remaining ATP.

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Experimental Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_incubation_detection Incubation & Detection cluster_readout Readout Cell_Seeding Seed Cells in 96-well plate Compound_Treatment Treat with Analogs Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Add Solubilization Solution MTT_Addition->Formazan_Solubilization Absorbance_Read Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Read

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line known to be dependent on Kinase X signaling (e.g., HeLa or PANC-1) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with serial dilutions of AT-NF and AT-F for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13][16]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at room temperature.[13][16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the EC50 values.

Cellular Target Engagement Assay

This assay confirms that the compounds bind to the intended target, Kinase X, in a cellular context. We will use a cellular thermal shift assay (CETSA), which measures the thermal stabilization of the target protein upon ligand binding.

Experimental Workflow:

CETSA_Workflow cluster_treatment_heating Cell Treatment & Heating cluster_lysis_analysis Lysis & Analysis cluster_detection Detection Cell_Treatment Treat Cells with Compound Heat_Challenge Heat Cells at Various Temperatures Cell_Treatment->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Protein_Quantification Quantify Soluble Protein Cell_Lysis->Protein_Quantification Western_Blot Western Blot for Kinase X Protein_Quantification->Western_Blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with AT-NF, AT-F, or DMSO for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant, quantify the total protein concentration, and analyze the amount of soluble Kinase X by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.

Comparative Data Summary

AssayParameterAT-NFAT-F
In Vitro Kinase Assay IC50 (nM)15025
Cellular Viability Assay (MTT) EC50 (µM)5.20.8
Cellular Target Engagement (CETSA) Thermal Shift (°C)+1.5+5.0

Analysis and Discussion

The data clearly demonstrates the superior performance of the fluorinated analog, AT-F , across all in vitro assays.

In the in vitro kinase assay , AT-F exhibited a six-fold increase in potency (IC50 = 25 nM) compared to its non-fluorinated counterpart, AT-NF (IC50 = 150 nM). This suggests that the fluorine substitution enhances the binding affinity of the compound for the active site of Kinase X. This could be attributed to favorable electronic interactions or by inducing a more favorable conformation for binding.

The enhanced biochemical potency of AT-F translated directly to improved cellular activity in the MTT assay . AT-F demonstrated a significantly lower EC50 value (0.8 µM) compared to AT-NF (5.2 µM), indicating greater efficacy in inhibiting cell proliferation. This suggests that the improved potency, and potentially enhanced cell permeability due to fluorination, contribute to its superior performance in a cellular context.[1][2]

The Cellular Thermal Shift Assay (CETSA) provided direct evidence of target engagement in live cells. The larger thermal shift observed for AT-F (+5.0°C) compared to AT-NF (+1.5°C) confirms that the fluorinated analog binds more strongly to Kinase X within the intracellular environment. This robust target engagement is consistent with its potent enzymatic inhibition and cellular activity.

Conclusion

This comparative guide demonstrates the profound impact of strategic fluorination on the in vitro performance of 2-aminothiophene analogs as kinase inhibitors. The fluorinated analog, AT-F, consistently outperformed the non-fluorinated parent compound, AT-NF, in terms of biochemical potency, cellular efficacy, and direct target engagement. These findings underscore the value of fluorine as a key element in the medicinal chemist's toolkit for optimizing drug candidates. The presented methodologies provide a robust framework for the in vitro characterization and comparison of kinase inhibitors, facilitating the identification of promising leads for further drug development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Isosterism. Science, 317(5846), 1881-1886. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Darwish, D. G., El-Sherief, H. A. M., Abdel-Aziz, S. A., & Abuo-Rahma, G. E. A. (2024). A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. Archiv der Pharmazie, e2300758. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompas...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to move beyond mere compliance, fostering a deep understanding of the chemical principles that underpin these essential safety protocols.

Understanding the Hazard Profile: Why Specific Disposal is Crucial

Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a substituted thiophene, a class of compounds with diverse applications and, consequently, varied toxicological profiles. A thorough understanding of its specific hazards is the foundation of its safe handling and disposal.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]

  • Specific target organ toxicity (single exposure) (Category 3) : May cause respiratory irritation.[1][2]

The presence of a fluorinated phenyl group, an aromatic amine, and a thiophene core necessitates a disposal strategy that accounts for the potential environmental persistence and toxicity of these functional groups. Aromatic amines, as a class, are noted for their potential carcinogenicity and environmental toxicity, making their proper disposal a critical concern.[3] Fluorinated organic compounds can be persistent in the environment, and their disposal requires specialized procedures.[4][5]

Key Hazard Information Summary:
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritant (Category 2)Causes skin irritation upon contact.Exclamation MarkP264, P280, P302+P352, P332+P317, P362+P364
Eye Irritant (Category 2)Causes serious eye irritation.Exclamation MarkP264, P280, P305+P351+P338, P337+P317
STOT SE 3May cause respiratory irritation.Exclamation MarkP261, P271, P304+P340, P319, P403+P233, P405

The Disposal Workflow: A Step-by-Step Procedural Guide

The overarching principle for the disposal of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [1][6][7] The primary disposal route is through an approved waste disposal plant, which typically involves incineration or other specialized treatments.[1][8]

Immediate Containment and Labeling at the Point of Generation

Proper disposal begins the moment the chemical is deemed waste. This includes residual amounts in reaction vessels, contaminated consumables (e.g., weighing paper, gloves), and any off-specification material.

Step 1: Segregation. At the point of generation, segregate waste containing Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate from other waste streams. This is crucial to prevent unintended reactions. It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Step 2: Waste Container Selection. Use a dedicated, chemically resistant, and sealable container for the collection of this waste. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition with no leaks or cracks.

Step 3: Labeling. Immediately label the waste container with a hazardous waste tag. The label should include:

  • The full chemical name: "Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate"
  • The CAS Number: 350997-12-5[1]
  • The relevant hazard pictograms (Exclamation Mark)
  • The date the waste was first added to the container
  • The name of the principal investigator or laboratory group
Interim Storage in the Laboratory

Proper storage of the hazardous waste container while it is being filled is a critical aspect of laboratory safety.

Step 1: Designated Storage Area. Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.

Step 2: Secondary Containment. Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 3: Ventilation. Store the waste in a well-ventilated area, such as a fume hood or a ventilated cabinet, to mitigate the risk of inhaling any vapors.[1][6][9]

Step 4: Secure Storage. Keep the container tightly closed when not in use.[1][6][9]

Preparing for Collection by Environmental Health and Safety (EHS)

Once the waste container is full or is ready for disposal, follow your institution's specific procedures for hazardous waste pickup.

Step 1: Finalize the Waste Tag. Ensure all information on the hazardous waste tag is complete and accurate.

Step 2: Request a Pickup. Contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a waste pickup. Do not move hazardous waste outside of your laboratory. Trained EHS personnel will handle the transportation.

Step 3: Provide Necessary Information. Be prepared to provide the EHS team with a copy of the Safety Data Sheet (SDS) for Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate.

Decontamination of Labware and Surfaces

Any labware or surfaces that have come into contact with Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate must be thoroughly decontaminated.

Step 1: Gross Decontamination. For significant contamination, carefully wipe down surfaces with a solvent-dampened cloth. Suitable solvents include acetone or ethanol. The contaminated cloth must be disposed of as hazardous waste.

Step 2: Washing. Wash labware with soap and water. The initial rinseate may need to be collected as hazardous waste, depending on the level of contamination and local regulations.

Step 3: Final Rinse. A final rinse with a clean solvent (e.g., acetone) can help to ensure all traces of the compound are removed. This rinseate should also be collected as hazardous waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

Step 1: Evacuate and Alert. Evacuate all non-essential personnel from the immediate spill area. Alert your colleagues and the laboratory supervisor.

Step 2: Don Personal Protective Equipment (PPE). Before attempting to clean a spill, don the appropriate PPE, including:

  • Chemical-resistant gloves (nitrile or neoprene)
  • Safety goggles and a face shield
  • A lab coat
  • Respiratory protection may be necessary for large spills or in poorly ventilated areas.

Step 3: Contain the Spill. For solid spills, carefully sweep up the material and place it into a sealed container for disposal as hazardous waste.[1][6] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the spill.

Step 4: Clean the Spill Area. Once the bulk of the spill has been collected, decontaminate the area as described in the decontamination section.

Step 5: Dispose of Cleanup Materials. All materials used in the spill cleanup, including absorbent materials and contaminated PPE, must be placed in a sealed container and disposed of as hazardous waste.

Step 6: Report the Spill. Report the spill to your institution's EHS department, especially for larger spills.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of waste containing Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate.

DisposalWorkflow start Waste Generation (Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate) is_empty Empty Container? start->is_empty rinse Triple rinse with a suitable solvent is_empty->rinse Yes is_spill Spill or Contamination? is_empty->is_spill No dispose_container Dispose of rinsed container as non-hazardous waste (check institutional policy) rinse->dispose_container collect_rinseate Collect rinseate as hazardous waste rinse->collect_rinseate collect_waste Collect in a labeled, sealed hazardous waste container collect_rinseate->collect_waste spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes is_spill->collect_waste No spill_cleanup->collect_waste storage Store in designated satellite accumulation area collect_waste->storage ehs_pickup Arrange for EHS pickup storage->ehs_pickup final_disposal Final Disposal by Approved Facility (Incineration) ehs_pickup->final_disposal

Caption: Decision workflow for the disposal of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate.

Conclusion

The responsible disposal of Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a non-negotiable aspect of its use in a research and development setting. By understanding its inherent hazards and adhering to a systematic and well-documented disposal procedure, we can ensure the safety of our personnel and the integrity of our environment. This guide provides the foundational knowledge and practical steps to achieve this. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure full compliance with local, state, and federal regulations.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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